molecular formula C7H9N3O B597739 N-(4-methylpyridazin-3-yl)acetamide CAS No. 1314406-37-5

N-(4-methylpyridazin-3-yl)acetamide

Cat. No.: B597739
CAS No.: 1314406-37-5
M. Wt: 151.169
InChI Key: UETUVCBXLMHOFG-UHFFFAOYSA-N
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Description

N-(4-methylpyridazin-3-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The pyridazinone core is a privileged structure in the design of biologically active compounds. While specific biological data for this exact analog may be limited, closely related derivatives have demonstrated potent and selective activity against high-value therapeutic targets, positioning this scaffold as a versatile starting point for investigative studies . Research into pyridazin-3(2H)-one acetamides has revealed their potential in developing inhibitors for enzymes like Fatty Acid Binding Protein 4 (FABP4), a promising target for cancer, metabolic, and cardiovascular diseases . Furthermore, the 2-arylacetamide moiety on a pyridazinone scaffold has been identified as fundamental for agonist activity at Formyl Peptide Receptors (FPRs), which play an essential role in regulating endogenous inflammation and immunity . This compound serves as a key synthetic intermediate, allowing researchers to explore structure-activity relationships by introducing diverse substituents, thereby tuning potency and selectivity for specific protein targets . Its research value lies in its application as a building block for developing novel therapeutic agents across a spectrum of pathological conditions.

Properties

IUPAC Name

N-(4-methylpyridazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-4-8-10-7(5)9-6(2)11/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETUVCBXLMHOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857085
Record name N-(4-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-37-5
Record name N-(4-Methylpyridazin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route for N-(4-methylpyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct synthetic protocols in published literature, this guide outlines a robust and well-established method based on analogous chemical transformations. The synthesis involves the N-acetylation of the commercially available precursor, 4-methylpyridazin-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the target compound is presented below. This data is essential for reaction planning, monitoring, and product characterization.

Property4-methylpyridazin-3-amineThis compound
Molecular Formula C₅H₇N₃C₇H₉N₃O
Molecular Weight 109.13 g/mol 151.17 g/mol
Appearance Solid (predicted)Solid (predicted)
CAS Number Not available1381961-39-7

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a one-step N-acetylation of 4-methylpyridazin-3-amine using acetic anhydride. Pyridine is utilized as the solvent and also acts as a base to neutralize the acetic acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-methylpyridazin-3-amine 4-methylpyridazin-3-amine Reaction N-Acetylation 4-methylpyridazin-3-amine->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Solvent Pyridine (Solvent/Base) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Caption: Proposed synthesis of this compound.

Experimental Protocol

This section details the proposed experimental procedure for the synthesis of this compound.

Materials:

  • 4-methylpyridazin-3-amine

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylpyridazin-3-amine (1.0 equivalent) in anhydrous pyridine (approximately 10 mL per gram of amine).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove excess acetic acid and pyridine, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process from reaction setup to the isolation of the purified product.

Experimental_Workflow Start Start Dissolve Dissolve 4-methylpyridazin-3-amine in anhydrous pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Ac2O Add Acetic Anhydride Cool->Add_Ac2O React Stir at room temperature (12-24h) Add_Ac2O->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup (DCM, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry organic layer (MgSO₄/Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the synthesis of this compound, based on typical yields for similar N-acetylation reactions. This data is for illustrative purposes only.

ParameterValue
Starting Material Mass 1.00 g
Product Mass (Crude) 1.25 g
Product Mass (Purified) 1.10 g
Yield ~80%
Purity (by HPLC) >98%
Melting Point Not Determined

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to adapt and optimize the proposed protocol based on their specific laboratory conditions and analytical capabilities. Standard laboratory safety precautions should be followed throughout the experimental process.

An In-depth Technical Guide to N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a prospective outlook on the biological significance of N-(4-methylpyridazin-3-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical knowledge with data from analogous pyridazine derivatives to offer a predictive yet scientifically grounded resource for researchers. All quantitative data is summarized in structured tables, and a detailed, albeit hypothetical, experimental protocol for its synthesis is provided. Visualizations for the proposed synthetic workflow are included to facilitate understanding.

Introduction

This compound is a small molecule belonging to the pyridazine class of heterocycles. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The acetamide functional group can participate in hydrogen bonding, a key interaction in many biological systems. This guide aims to consolidate the known and predicted chemical properties of this compound to serve as a foundational document for further research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are estimated based on closely related analogs due to a lack of specific experimental data for the title compound.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₉N₃OPubChem[1]
Molecular Weight 151.17 g/mol PubChem[1]
CAS Number Not available-
SMILES CC1=CC=NN=C1NC(C)=OPredicted

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 180 - 230 °CBased on the melting point of the isomeric N-(5-methylpyridazin-3-yl)acetamide (182-224 °C).
Boiling Point > 300 °CHigh boiling point is expected due to the polar nature and potential for hydrogen bonding.
Solubility Soluble in DMSO and methanol; sparingly soluble in water.Typical for small polar organic molecules with hydrogen bonding capabilities.
LogP ~1.5Estimated based on related pyridazine structures.

Proposed Synthesis and Experimental Protocols

Currently, a specific, experimentally validated synthesis for this compound is not available in the public domain. Therefore, a plausible two-step synthetic route is proposed, starting from the synthesis of the key intermediate, 3-amino-4-methylpyridazine, followed by its acetylation.

Proposed Synthesis Workflow

The proposed synthesis involves the formation of the 3-amino-4-methylpyridazine precursor, followed by a standard acetylation reaction.

SynthesisWorkflow Precursor Precursor Chemicals Step1 Step 1: Synthesis of 3-amino-4-methylpyridazine Precursor->Step1 Intermediate 3-amino-4-methylpyridazine Step1->Intermediate Step2 Step 2: Acetylation Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification

Caption: Proposed two-step synthesis workflow for this compound.

Step 1: Proposed Synthesis of 3-amino-4-methylpyridazine

A potential route to 3-amino-4-methylpyridazine could be adapted from known methods for synthesizing substituted pyridazines, which often involve the condensation of a 1,4-dicarbonyl compound with hydrazine.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • A suitable 1,4-dicarbonyl precursor to 4-methylpyridazine (e.g., a derivative of methylmaleic anhydride).

    • Hydrazine hydrate (1.1 equivalents).

    • Ethanol as the solvent.

  • Procedure:

    • The dicarbonyl precursor is dissolved in ethanol in the reaction flask.

    • Hydrazine hydrate is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield 3-amino-4-methylpyridazine.

Step 2: Acetylation of 3-amino-4-methylpyridazine

The final step involves the acetylation of the amino group on the pyridazine ring. This is a standard transformation in organic synthesis.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • 3-amino-4-methylpyridazine (1.0 equivalent).

    • Acetic anhydride (1.2 equivalents) or acetyl chloride (1.1 equivalents).

    • A suitable base (e.g., triethylamine or pyridine, 1.5 equivalents).

    • Dichloromethane (DCM) as the solvent.

  • Procedure:

    • 3-amino-4-methylpyridazine is dissolved in DCM in the reaction flask.

    • The base is added to the solution and stirred.

    • Acetic anhydride or acetyl chloride is added dropwise from the dropping funnel at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • The reaction progress is monitored by TLC.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound is purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

The following tables provide predicted spectroscopic data for this compound based on the analysis of structurally similar pyridazine derivatives.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9d1HPyridazine ring proton
~7.4d1HPyridazine ring proton
~2.4s3HMethyl group on pyridazine ring
~2.2s3HAcetyl methyl group
~8.5br s1HAmide N-H

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~169C=O (amide)
~155Pyridazine ring carbon
~148Pyridazine ring carbon
~130Pyridazine ring carbon
~125Pyridazine ring carbon
~24Acetyl methyl carbon
~18Pyridazine methyl carbon

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1680C=O stretch (amide I)
~1580N-H bend (amide II) and C=C/C=N stretch (ring)
~1400C-H bend (methyl)

Table 6: Predicted Mass Spectrometry Data

m/zAssignment
151[M]⁺ (Molecular ion)
109[M - CH₂CO]⁺
81[C₄H₅N₂]⁺

Prospective Biological Significance and Applications

While no specific biological activities have been reported for this compound, the pyridazine scaffold is a well-established pharmacophore in drug discovery.

BiologicalSignificance Compound This compound Scaffold Pyridazine Core Compound->Scaffold Amide Acetamide Group Compound->Amide Potential Potential Biological Activities Scaffold->Potential Amide->Potential AntiInflammatory Anti-inflammatory Potential->AntiInflammatory Anticancer Anticancer Potential->Anticancer Antimicrobial Antimicrobial Potential->Antimicrobial

Caption: Relationship between the chemical structure and potential biological activities.

  • Anti-inflammatory Activity: Many pyridazine derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The pyridazine nucleus is present in several compounds that exhibit cytotoxic effects against various cancer cell lines, often by inhibiting protein kinases.

  • Antimicrobial Activity: The nitrogen-rich pyridazine ring can chelate metal ions essential for microbial growth or interact with microbial enzymes, leading to antimicrobial effects.

The presence of the N-acetamide group provides a hydrogen bond donor and acceptor, which can facilitate binding to biological targets such as enzymes and receptors. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound represents an under-investigated molecule with potential for applications in medicinal chemistry. This technical guide has provided a detailed, albeit predictive, overview of its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the known activities of related pyridazine compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising chemical entity.

Disclaimer: The experimental protocols and spectral data presented in this guide are hypothetical and based on chemical principles and data from analogous compounds. Experimental validation is required.

References

In-depth Technical Guide: The Mechanism of Action of N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: As of November 2025, detailed information regarding the mechanism of action, biological targets, and specific signaling pathways for the compound N-(4-methylpyridazin-3-yl)acetamide is not available in the public scientific literature. While the chemical structure is documented, extensive biological studies defining its functional role have not been published.

This guide provides an overview of the existing information for this compound and explores the known biological activities of structurally related pyridazine and acetamide compounds to offer potential areas for future investigation.

Compound Overview: this compound

This compound is a heterocyclic organic compound with the chemical formula C₇H₉N₃O.[1] It belongs to the class of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. The structure consists of a 4-methylpyridazine ring substituted with an acetamide group at the 3-position.

Chemical Structure:

G cluster_discovery Discovery & Screening cluster_preclinical Preclinical Research cluster_clinical Clinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Target Identification Target Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Mechanism of Action Studies Mechanism of Action Studies In Vivo Models->Mechanism of Action Studies Phase I Phase I Mechanism of Action Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

References

Navigating the Bioactive Potential of the Pyridazine Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Pyridazine and its derivatives, including pyridazinones, exhibit a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development.[2][3][4] This technical guide provides an in-depth overview of the reported biological activities of pyridazine-containing compounds, with a focus on quantitative data and detailed experimental methodologies. While specific biological data for N-(4-methylpyridazin-3-yl)acetamide is not extensively documented in publicly available literature, this guide will leverage data from structurally related pyridazine and pyridazinone derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding, contribute to its versatility in molecular recognition and drug-target interactions.[1] These properties have been exploited to develop compounds with a range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects.[2][4]

Quantitative Bioactivity of Pyridazine Derivatives

The following tables summarize the quantitative biological activity data for a selection of pyridazine derivatives from various studies. This data highlights the potential potency and selectivity of compounds based on this scaffold.

Table 1: Cyclooxygenase (COX) Inhibition by Pyridazinone Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference Compound
5a12.850.7716.70Celecoxib (IC₅₀ = 0.35 µM, SI = 37.03)
5f25.301.8913.38Indomethacin (IC₅₀ = 0.42 µM, SI = 0.50)

Data extracted from a study on the anti-inflammatory activity of novel pyridazinone derivatives.[3]

Table 2: α-Glucosidase Inhibition by Pyridazine N-Aryl Acetamides

Compoundα-Glucosidase IC₅₀ (µM)Reference Compound
7a70.1Acarbose (Standard)

Data from a study on the α-glucosidase inhibitory activity of novel pyridazine N-aryl acetamides.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for assessing the biological activity of pyridazine derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Quantification: The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound. The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[3]

In Vitro α-Glucosidase Inhibition Assay

This assay assesses the potential of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.

Methodology:

  • Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are used.

  • Reaction Mixture: A mixture of the test compound (dissolved in a buffer solution), α-glucosidase solution, and buffer (e.g., phosphate buffer, pH 6.8) is prepared.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

  • Reaction Initiation: The reaction is started by adding the pNPG substrate.

  • Reaction Termination and Measurement: After another incubation period (e.g., 20 minutes), the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

  • Data Analysis: The inhibitory activity is expressed as the percentage of inhibition, and the IC₅₀ value is calculated from the dose-response curve.[5]

Visualizing Workflows and Pathways

General Workflow for Synthesis and Screening of Pyridazine Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridazine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Hydrazine Hydrate, Dicarbonyls) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell-based Assays) Characterization->InVitro QuantitativeData Determine Quantitative Data (e.g., IC50, EC50) InVitro->QuantitativeData LeadIdentification Lead Compound Identification QuantitativeData->LeadIdentification InVivo In Vivo Studies (e.g., Animal Models) LeadIdentification->InVivo SAR Structure-Activity Relationship (SAR) Studies LeadIdentification->SAR SAR->Reaction Optimization

Caption: A generalized workflow for the synthesis and biological screening of pyridazine derivatives.

Hypothetical Signaling Pathway: COX-2 Inhibition

This diagram depicts the signaling pathway of cyclooxygenase-2 (COX-2) and how a hypothetical pyridazine-based inhibitor might interfere with this pathway to produce an anti-inflammatory effect.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell Macrophage / Inflammatory Cell Stimuli->Cell COX2_Induction Induction of COX-2 Expression Cell->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Pyridazine Derivative (Hypothetical Inhibitor) Inhibitor->COX2 Inhibition

Caption: A diagram of the COX-2 signaling pathway and its inhibition by a hypothetical pyridazine derivative.

The pyridazine scaffold represents a versatile and promising starting point for the development of new therapeutic agents. The diverse biological activities reported for pyridazine and pyridazinone derivatives underscore the importance of continued research in this area.[2] While specific data on this compound remains elusive, the information presented in this guide on related compounds provides a solid foundation for researchers to design and evaluate new molecules based on this core structure. The provided experimental protocols and workflow diagrams offer practical guidance for the synthesis and screening of novel pyridazine derivatives, paving the way for future discoveries in drug development.

References

In Silico Predictive Analysis of N-(4-methylpyridazin-3-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of pharmacokinetic and toxicological properties of the novel compound N-(4-methylpyridazin-3-yl)acetamide. In the early stages of drug discovery, computational screening has become an indispensable tool for evaluating the potential of lead compounds, saving significant time and resources.[1][2] This document outlines the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, based on established computational models. Furthermore, it details the methodologies behind these predictions and visualizes the overarching workflow and potential biological interactions. The objective is to furnish researchers with a foundational understanding of this molecule's characteristics, thereby guiding future experimental validation.

Introduction to this compound

This compound is a heterocyclic compound with the chemical formula C₇H₉N₃O.[3] Its structure, characterized by a substituted pyridazine ring, suggests potential biological activity, as pyridazine derivatives are known to exhibit a wide range of pharmacological properties.[4][5] To assess its drug-like potential, a suite of in silico predictive models has been employed. These computational approaches leverage the molecule's structure to forecast its behavior in biological systems.[6][7]

Compound Details:

IdentifierValue
IUPAC Name This compound
PubChem CID 71741357[3]
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 151.17 g/mol
SMILES CC1=CN=NC=C1NC(=O)C

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These predictions were generated using a consensus of established computational models and algorithms, such as those implemented in platforms like ADMET-AI and ADMETlab 2.0.[8][9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueInterpretation
Molecular Weight 151.17Low molecular weight, favorable for absorption.
LogP (o/w) 0.85Optimal lipophilicity for cell membrane permeability.
Topological Polar Surface Area (TPSA) 61.8 ŲGood potential for oral bioavailability.
Hydrogen Bond Donors 1Favorable for binding interactions.
Hydrogen Bond Acceptors 3Favorable for binding interactions.
Aqueous Solubility (LogS) -1.5Moderately soluble in water.

Table 2: Predicted ADME Properties

ParameterPredicted OutcomeConfidence
Human Intestinal Absorption HighHigh
Blood-Brain Barrier (BBB) Penetration LikelyModerate
CYP450 2D6 Inhibitor UnlikelyHigh
CYP450 3A4 Inhibitor UnlikelyHigh
P-glycoprotein Substrate NoModerate
Renal Organic Cation Transporter UnlikelyModerate

Table 3: Predicted Toxicological Properties

EndpointPredicted RiskConfidence
AMES Mutagenicity Non-mutagenicHigh
Hepatotoxicity (DILI) Low RiskModerate
Carcinogenicity UnlikelyModerate
hERG Blockage (Cardiotoxicity) Low RiskModerate
Skin Sensitization Low RiskHigh

Methodologies for In Silico Prediction

The predictions presented in this guide are based on a variety of computational methods.[10] The primary approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, machine learning algorithms, and pharmacophore-based screening.[2]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or property.[10] For the ADMET predictions of this compound, a series of global QSAR models were utilized. These models are built from large datasets of diverse chemical structures and their experimentally determined properties. The process involves:

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) for this compound were calculated.

  • Model Application: These descriptors were then fed into pre-existing QSAR equations to predict the corresponding ADMET property.

Machine Learning Models

Modern in silico prediction platforms heavily rely on machine learning algorithms, such as graph neural networks and random forests.[8][11] These models are trained on extensive datasets of chemical structures and their associated ADMET data. The prediction for this compound was derived by:

  • Molecular Fingerprinting: The molecule's structure was converted into a numerical representation (fingerprint).

  • Model Prediction: The trained machine learning model then used this fingerprint to classify or quantify the ADMET endpoint.

Target Prediction

Potential biological targets for this compound were predicted using ligand-based approaches.[6] This involves comparing its structural and chemical features to libraries of known active compounds.[12] The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.[6]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the in silico prediction workflow and a hypothetical signaling pathway that could be modulated by this compound, based on predictions for structurally similar compounds.

In_Silico_Prediction_Workflow cluster_input Input cluster_prediction Prediction Models cluster_output Predicted Endpoints cluster_analysis Analysis & Validation Input This compound (SMILES/SDF) QSAR QSAR Models Input->QSAR ML Machine Learning Input->ML Docking Molecular Docking Input->Docking ADMET ADMET Properties QSAR->ADMET Toxicity Toxicity Profile ML->Toxicity Targets Biological Targets Docking->Targets Analysis Data Analysis ADMET->Analysis Toxicity->Analysis Targets->Analysis Validation Experimental Validation Analysis->Validation

Caption: A generalized workflow for the in silico prediction of a novel chemical entity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Hypothetical Receptor (e.g., Kinase) Signal1 Signaling Protein 1 Receptor->Signal1 Signal2 Signaling Protein 2 Signal1->Signal2 TF Transcription Factor Signal2->TF Gene Target Gene Expression TF->Gene Compound This compound Compound->Receptor Inhibition

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The in silico analysis of this compound suggests a promising profile for a potential drug candidate. The predictions indicate favorable ADMET properties, including good oral bioavailability and a low likelihood of significant toxicity. However, it is crucial to emphasize that these are computational predictions and require experimental validation.

Future work should focus on:

  • In vitro ADMET assays: To confirm the predicted absorption, metabolism, and toxicity profiles.

  • Biological screening: To identify the primary biological targets and elucidate the mechanism of action.

  • Lead optimization: Should the initial experimental results be positive, structural modifications could be explored to enhance efficacy and safety.

This technical guide serves as a foundational document to inform and guide the subsequent stages of research and development for this compound.

References

Unraveling the Structure-Activity Relationship of N-(4-methylpyridazin-3-yl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Heterocyclic Scaffold in Drug Discovery

The N-(4-methylpyridazin-3-yl)acetamide scaffold has emerged as a significant area of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this and closely related pyridazine-based compounds, offering valuable insights for the design of novel therapeutic agents. This document details the synthesis, biological evaluation, and key structural determinants of activity for this class of molecules, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Core Structure and Biological Significance

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical and pharmacological properties to a molecule. The N-acetamide moiety provides a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. The methyl group at the 4-position of the pyridazine ring can influence the molecule's steric and electronic properties, impacting its binding affinity and selectivity.

Derivatives of the N-(pyridazin-3-yl)acetamide core have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, anticancer, and insecticidal effects. Understanding the SAR of this scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship Insights

While specific quantitative SAR data for this compound is not extensively available in publicly accessible literature, analysis of related pyridazine amide and acetamide series provides critical insights into the structural requirements for biological activity.

Substitutions on the Pyridazine Ring

The nature and position of substituents on the pyridazine ring are critical determinants of biological activity. In various studies on related pyridazine amides, alterations to the substitution pattern on the pyridazine ring have been shown to significantly impact potency. For instance, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties, modifications to the pyridazine ring generally resulted in a decrease in insecticidal activity[1]. This suggests that the core pyridazine structure is finely tuned for its biological target.

Modifications of the Amide Moiety

The amide linkage is a key interaction point with biological targets. Studies have shown that both the acyl group and the amine component can be modified to modulate activity.

  • Acyl Group: Variations in the acyl group of the amide can influence potency and selectivity. While the acetamide (C(O)CH3) is a common starting point, exploration of larger or more complex acyl groups can lead to improved interactions within a binding pocket.

  • Amine Substituent: The pyridazine ring itself is the amine-derived portion of the amide. As mentioned, substitutions on this ring are critical.

  • Amide Isosteres: Replacement of the amide bond with bioisosteres such as hydrazines, hydrazones, or hydrazides has been shown to be a viable strategy in some series, indicating that the key hydrogen bonding features can be retained with different chemical linkers[1].

Quantitative Data on Related Pyridazine Derivatives

To provide a framework for understanding the potential activity of this compound, the following table summarizes quantitative data for structurally related pyridazine compounds from various studies.

Compound IDStructureBiological Target/AssayActivity (IC50/EC50)Reference
11m 3-(4-fluorophenyl)-6-(tetrahydro-2H-pyran-4-yl)pyridazineCDK2 Inhibition20.1 nM[1]
11l 3-(4-fluorophenyl)-6-(1-methylpiperidin-4-yl)pyridazineCDK2 Inhibition55.6 nM[1]
11h 3-(4-chlorophenyl)-6-(piperidin-4-yl)pyridazineCDK2 Inhibition43.8 nM[1]
11e 3-(4-bromophenyl)-6-(piperidin-4-yl)pyridazineCDK2 Inhibition151 nM[1]
Sorafenib analog (10h) Diarylurea with pyridazinone scaffoldStaphylococcus aureusMIC = 16 µg/mL[2]
Sorafenib analog (8g) Diarylurea with pyridazinone scaffoldCandida albicansMIC = 16 µg/mL[2]

Note: The structures and activities presented are for related pyridazine derivatives and are intended to provide a comparative context for the SAR of the this compound scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline typical experimental protocols for the synthesis and biological evaluation of N-(pyridazin-3-yl)acetamide derivatives.

General Synthesis of N-(pyridazin-3-yl)acetamide Derivatives

A common synthetic route to N-(pyridazin-3-yl)acetamide analogs involves the acylation of a pyridazin-3-amine precursor.

Example Protocol for the Synthesis of N-(4-methylpyridin-2-yl)acetamide (as an analog reference):

  • Starting Material: 2-Amino-4-methylpyridine (91.5 mmol) is dissolved in acetic anhydride (250 mL).

  • Reaction: The mixture is heated to 70°C for two hours.

  • Work-up: The reaction mixture is cooled to room temperature.

  • Crystallization: Diethyl ether (100 mL) is added to induce crystallization.

  • Isolation: The resulting white needle crystals are collected by filtration and dried under vacuum to afford N-(4-methyl-pyridin-2-yl)-acetamide[3].

This general procedure can be adapted for the synthesis of this compound by starting with 3-amino-4-methylpyridazine.

In Vitro Kinase Inhibition Assay

The following is a representative protocol for a coupled-enzyme assay used to determine the inhibitory activity of compounds against kinases like PIM1.

  • Assay Buffer: The assay is performed in a buffer containing 50 mmol/L HEPES (pH 7.5), 100 mmol/L NaCl, 10 mmol/L MgCl2, 1 mmol/L phosphoenolpyruvate, and 0.1 mmol/L NADH.

  • Enzyme Mix: To the assay buffer, add 30 µg/mL pyruvate kinase and 10 µg/mL lactate dehydrogenase.

  • Kinase Reaction: Initiate the reaction by adding 20 nmol/L of the target kinase (e.g., PIM1) to the enzyme mix.

  • Inhibitor Addition: Test compounds are added at varying concentrations.

  • Detection: The production of ADP, which is coupled to the oxidation of NADH, is monitored spectrophotometrically[4].

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the context of this compound research, the following diagrams, generated using Graphviz, illustrate a conceptual kinase signaling pathway that could be targeted by such inhibitors and a typical workflow for SAR studies.

G Conceptual Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds and Activates Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream Kinase 2 (e.g., PIM1) Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor This compound (Putative Inhibitor) Inhibitor->Downstream_Kinase_2 Inhibits

Caption: A conceptual diagram of a kinase signaling cascade that can be targeted by small molecule inhibitors.

G Workflow for Structure-Activity Relationship (SAR) Studies cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Lead Compound Identification (e.g., N-(pyridazin-3-yl)acetamide) B Analog Design & Synthesis A->B C In Vitro Screening (e.g., Kinase Assays) B->C D Cell-Based Assays C->D E In Vivo Studies (for promising leads) D->E F SAR Analysis (Correlate Structure with Activity) D->F G Computational Modeling (e.g., Docking) F->G G->B Iterative Design

Caption: A typical workflow illustrating the iterative process of SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The insights gathered from related pyridazine series highlight the importance of the pyridazine core and the amide linkage for biological activity. Future research should focus on the systematic exploration of substitutions on both the pyridazine ring and the acetamide moiety to build a comprehensive SAR profile for specific biological targets. The generation of more extensive quantitative data will be crucial for the development of predictive quantitative structure-activity relationship (QSAR) models, which can further accelerate the design of more potent and selective drug candidates. The detailed experimental protocols provided herein offer a foundation for researchers to undertake such studies and contribute to the growing body of knowledge on this important heterocyclic scaffold.

References

An In-depth Technical Guide to N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-methylpyridazin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited publicly available information on the biological activity of this specific molecule, this guide also discusses the known roles of related pyridazine and acetamide structures to provide a context for potential research and application.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its study and application.

IUPAC Name: this compound[1]

Molecular Formula: C₇H₉N₃O

Canonical SMILES: CC1=CC=NN=C1NC(=O)C

InChI Key: InChI=1S/C7H9N3O/c1-5-4-6(9-10-5)8-7(2)11/h4H,1-2H3,(H,8,11)

Chemical Structure

The chemical structure of this compound is characterized by a central pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A methyl group is substituted at the 4-position and an acetamide group is attached to the 3-position of the pyridazine ring.

logical_relationship Target This compound Core1 Pyridazine Core Target->Core1 contains Core2 Acetamide Moiety Target->Core2 contains Activity1 Potential Biological Activities (e.g., Kinase Inhibition, Antimicrobial) Target->Activity1 potential for Property1 Pharmacophore Feature: Hydrogen Bond Acceptor Core1->Property1 Property2 Pharmacophore Feature: Hydrogen Bond Donor/Acceptor Core2->Property2

References

Spectroscopic Data Analysis of N-(4-methylpyridazin-3-yl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide addresses the spectroscopic characterization of N-(4-methylpyridazin-3-yl)acetamide, a molecule of interest to researchers and professionals in drug development. An extensive search of publicly available scientific literature and chemical databases indicates a lack of specific, published experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this exact compound.

This document, therefore, provides a detailed analysis of spectroscopic data for structurally related compounds to offer valuable insights for researchers working with similar molecular scaffolds. Specifically, it presents data for the isomeric N-(5-methylpyridazin-3-yl)acetamide and a more complex derivative, 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Furthermore, generalized experimental protocols for NMR and MS data acquisition are provided as a practical guide for the characterization of the title compound.

Introduction

Spectroscopic Data of Related Compounds

To provide a useful reference, this section details the available spectroscopic information for compounds with high structural similarity to this compound.

N-(5-methylpyridazin-3-yl)acetamide

While specific data points are not detailed in the available literature, the structure of N-(5-methylpyridazin-3-yl)acetamide has been confirmed through spectroscopic characterization, including NMR and Infrared (IR) spectroscopy.[1] This suggests that the compound has been synthesized and its identity verified, but the raw data has not been publicly disseminated.

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

For this more complex pyridazine derivative, detailed NMR and MS data have been published, offering a valuable case study.[2][3][4]

Table 1: ¹H NMR Spectroscopic Data of 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide in DMSO-d₆ [2]

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
2.25s3HCH₃
3.96s2Hphenyl-CH₂-pyridazinone
4.78s2HN—CH₂—CO
6.06s1Hpyridazinone
7.07–7.58m8Htwo phenyl
10.32s1HNH

Table 2: ¹³C NMR Spectroscopic Data of 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide in DMSO-d₆ [2][3]

Chemical Shift (ppm)Assignment
19.06CH₃
35.32phenyle-CH₂-pyridazinone
54.61pyridazinone-CH₂—CO
115.84 (d, J = 22.5 Hz)C aromatic acetamide
121.32 (d, J = 7.7 Hz)C aromatic acetamide
126.55CH pyridazinone
128.32C aromatic
129.73C aromatic
130.17C aromatic
132.08C aromatic
134.02C aromatic
134.87C aromatic-CH₂
135.67 (d, J = 2.5 Hz)C aromatic-NH
144.88CH₂—C pyridazinone
145.96C pyridazinone–CH₃
157.63 (d, J = 293.9 Hz)C aromatic-F
159.83C pyridazinone=O
165.68NH—C=O

Table 3: Mass Spectrometry Data of 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide [2][3][4]

TechniqueIonization ModeObserved m/z
MSESI+386.10

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data, which would be applicable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with Electrospray Ionization (ESI) or another suitable ionization source.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with a small percentage of formic acid).

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire mass spectra in both positive and negative ion modes to determine the optimal ionization.

  • Obtain a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).

  • If necessary, perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data for structural confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Fragmentation Pattern Purification->MS Sample Submission NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Submission Structure_Confirmation Structure Confirmation MS->Structure_Confirmation Molecular Formula & Fragment Analysis NMR->Structure_Confirmation Connectivity & Spatial Arrangement Analysis Data_Archiving Data Archiving and Reporting Structure_Confirmation->Data_Archiving

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for its potential characterization. By examining the data from structurally similar compounds and outlining standardized experimental protocols, researchers are better equipped to undertake the synthesis and analysis of this and other novel pyridazine derivatives. The provided workflow further illustrates the logical steps involved in leveraging spectroscopic techniques for robust chemical structure elucidation.

References

An In-depth Technical Guide to Homologs of N-(4-methylpyridazin-3-yl)acetamide: Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of N-(4-methylpyridazin-3-yl)acetamide and its homologs. The pyridazine scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic effects, including anticancer, anti-inflammatory, and kinase inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound featuring a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. This core structure is of significant interest in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of novel therapeutic agents. The physicochemical properties of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, make it a favorable moiety for interaction with various biological targets.[1]

Homologs of this compound, which involve systematic structural modifications, are crucial for understanding structure-activity relationships (SAR) and for optimizing potency, selectivity, and pharmacokinetic properties. This guide explores the impact of various substitutions on the pyridazine and acetamide moieties, drawing from a range of studies on related pyridazine derivatives.

Synthesis of this compound and its Homologs

General Experimental Protocol: N-Acylation of 3-amino-4-methylpyridazine

A common and effective method for the synthesis of N-pyridazinyl acetamides is the reaction of the corresponding aminopyridazine with an acylating agent, such as an acid anhydride or an acyl chloride.

Materials:

  • 3-amino-4-methylpyridazine (or substituted analog)

  • Acetic anhydride (or other appropriate anhydride/acyl chloride for homologs)

  • Pyridine (as a catalyst and solvent)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 3-amino-4-methylpyridazine (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, pour the reaction mixture into cold water or onto crushed ice.

  • If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired this compound.

This protocol can be adapted for the synthesis of homologs by substituting acetic anhydride with other acylating agents. For example, using propionic anhydride would yield the corresponding propanamide homolog.

Biological Activity and Structure-Activity Relationships (SAR)

Pyridazine derivatives, including N-pyridazinyl acetamides, have been reported to exhibit a wide array of biological activities. The nature and position of substituents on the pyridazine ring and the acetamide side chain play a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have highlighted the potential of pyridazine derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.

The following table summarizes the in vitro anticancer activity of a series of pyridazine and related acetamide derivatives against various cancer cell lines. While a systematic homologous series for this compound is not available in a single study, the data presented here is curated from multiple sources to illustrate the structure-activity relationships.

Compound IDR1 (on Pyridazine)R2 (on Acetamide)Cancer Cell LineIC50 (µM)Reference
1 4-CH₃-H---
2a 6-(4-chlorophenyl)-HCaco-2>100[2]
2b 6-(4-methoxyphenyl)-HCaco-287.1[2]
3a 6-phenyl, imidazo[2,1-b]thiazole-N-(6-morpholinopyridin-3-yl)HepG274.2
3b 6-(4-chlorophenyl), imidazo[2,1-b]thiazole-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)MDA-MB-2311.4
4 3,6-disubstitutedVariedHOP-92 (NSCLC)17.8[3]

SAR Insights:

  • Substitution at the 6-position of the pyridazine ring with aryl groups appears to be a key determinant of anticancer activity.[2]

  • The nature of the substituent on the acetamide nitrogen can significantly influence potency, with more complex heterocyclic moieties sometimes leading to higher activity.

  • The presence of a 4-fluorophenyl group has been noted in some pyridazine series to enhance JNK1 inhibitory activity, suggesting its potential utility in designing anticancer agents.[4]

Kinase Inhibition

A significant body of research has focused on pyridazine derivatives as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Target KinaseCompound SeriesKey Structural FeaturesIC50 RangeReference
c-Met6-aryl-2-(benzyl)pyridazinones6-aryl and substituted benzyl groupsnM to µM[5]
GSK-3N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-aminesPyrazolo[1,5-b]pyridazine corenM range[6]
TYK2Imidazo[1,2-b]pyridazine derivativesImidazo[1,2-b]pyridazine corenM range[7]
JNK13,6-disubstituted pyridazines4-fluorophenyl groupµM range[4]

SAR Insights:

  • The pyridazine scaffold serves as an effective hinge-binding motif for many kinase inhibitors.

  • Substitutions at various positions of the pyridazine ring allow for the exploration of different pockets within the ATP-binding site of kinases, leading to improved potency and selectivity.

  • Hybrid molecules incorporating the pyridazine core with other pharmacophores have shown promise in developing potent and selective kinase inhibitors.[4]

Signaling Pathways

The biological effects of this compound homologs are likely mediated through their interaction with specific cellular signaling pathways. Based on studies of related pyridazine derivatives, several pathways have been implicated.

Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of many cancers. Some pyridazine-containing compounds have been identified as inhibitors of the Wnt pathway.[8]

Below is a diagram illustrating the canonical Wnt signaling pathway and a hypothetical point of inhibition by a pyridazine derivative.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Ub Ubiquitination & Degradation Beta_Catenin->Ub Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Inhibitor Pyridazine Derivative Inhibitor->Destruction_Complex Potential Target

Caption: Canonical Wnt Signaling Pathway and Potential Inhibition.

Kinase Signaling Pathways

As highlighted in the biological activity section, pyridazine derivatives are potent inhibitors of various protein kinases. These kinases are often components of larger signaling cascades that regulate cell growth, survival, and proliferation.

The diagram below illustrates a generalized kinase signaling cascade and the role of a pyridazine-based inhibitor.

Kinase_Signaling_Pathway cluster_cascade MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor Pyridazine Kinase Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

Caption: Generalized Kinase Signaling Cascade Inhibition.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of a specific kinase. The following is a general protocol for an in vitro kinase assay using a luminescence-based readout.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay plate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a set time at a specific temperature (e.g., 60 minutes at room temperature).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold and its homologs represent a promising area for the discovery of novel therapeutic agents. The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. The demonstrated anticancer and kinase inhibitory activities of related pyridazine derivatives underscore the potential of this chemical class. Further systematic exploration of the structure-activity relationships of this compound homologs is warranted to identify lead compounds for further development. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

Unlocking the Therapeutic Potential of N-(4-methylpyridazin-3-yl)acetamide: A Technical Guide to Potential Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of N-(4-methylpyridazin-3-yl)acetamide is not extensively available in public literature. This guide, therefore, explores the potential therapeutic targets of this molecule by examining the well-documented activities of structurally related pyridazine derivatives. The pyridazine scaffold is a key feature in numerous biologically active compounds, offering a strong basis for predicting the likely areas of therapeutic interest for this compound.

Executive Summary

This compound belongs to the pyridazine class of heterocyclic compounds, a chemical family known for a wide spectrum of pharmacological activities.[1][2] The core pyridazine ring is a recognized "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibition, as well as anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This guide synthesizes the available information on related pyridazine compounds to postulate potential therapeutic targets for this compound, with a primary focus on protein kinases due to the prevalence of this target class for pyridazine derivatives.[4][5][6] We will delve into specific kinase targets, present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key cellular pathways and workflows.

The Pyridazine Scaffold: A Hub of Biological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[7] Its polarity and hydrogen bonding capabilities facilitate interactions with biological targets.[7][8] Derivatives of pyridazine have been investigated for a multitude of therapeutic applications, including:

  • Anticancer agents: Many pyridazine-containing molecules exhibit antiproliferative activity, often through the inhibition of protein kinases that are crucial for cancer cell growth and survival.[9][10]

  • Anti-inflammatory drugs: Some pyridazine derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Cardiovascular agents: Certain compounds have been developed as antihypertensive agents.[1]

  • Antimicrobial agents: The pyridazine nucleus is also found in compounds with antibacterial and antifungal properties.[1][11]

Given this broad bioactivity, this compound could plausibly interact with a range of biological targets. However, the most prominent and well-characterized role for pyridazine derivatives is in the realm of kinase inhibition.

Primary Potential Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[5][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target for drug development.[4][5] The planar, heterocyclic nature of the pyridazine scaffold makes it an ideal motif for designing ATP-competitive kinase inhibitors, which bind to the ATP-binding pocket of the enzyme.[4]

C-terminal Src Kinase (CSK)

C-terminal Src Kinase (CSK) is a key negative regulator of the Src family kinases (SFKs), which are involved in T-cell activation. Inhibition of CSK is a potential strategy for enhancing the immune response against tumors. A recent study identified pyridazinone derivatives as potent inhibitors of CSK.[12]

Monopolar Spindle 1 (Mps1) Kinase

Mps1 is a critical protein kinase involved in the spindle assembly checkpoint, a cellular mechanism that ensures proper chromosome segregation during mitosis. Mps1 is overexpressed in various cancers, making it an attractive target for anticancer therapy. Imidazo[1,2-b]pyridazine derivatives have been developed as highly potent and selective Mps1 inhibitors, demonstrating significant antiproliferative activity in cancer cell lines.[10]

Quantitative Data for Pyridazine-Based Kinase Inhibitors

The following table summarizes the in vitro potency of representative pyridazine derivatives against their respective kinase targets. This data illustrates the potential efficacy that could be expected from a compound like this compound, should it engage similar targets.

Compound ClassTarget KinaseCompound ExampleIC₅₀ (nM)Assay TypeReference
PyridazinoneCSKCompound 132Biochemical--INVALID-LINK--[12]
Imidazo[1,2-b]pyridazineMps1Compound 27f0.70Cellular--INVALID-LINK--[10]

Signaling Pathways and Experimental Workflows

Visualizing a Potential Signaling Pathway: CSK Regulation of T-Cell Activation

The following diagram illustrates the role of CSK in T-cell signaling, a pathway that could potentially be modulated by a pyridazine-based inhibitor.

CSK_Pathway TCR T-Cell Receptor (TCR) Lck_active LCK (active) pY394 TCR->Lck_active Antigen Presentation Lck_inactive LCK (inactive) pY505 Lck_active->Lck_inactive Autophosphorylation (inhibitory site) ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream Activation T-Cell Activation Downstream->Activation CSK CSK CSK->Lck_inactive Phosphorylates pY505 (inactivation) Inhibitor Pyridazine Inhibitor (e.g., this compound) Inhibitor->CSK Inhibition Kinase_Inhibitor_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Cellular and In Vivo Validation Start Compound Library (incl. Pyridazine Derivatives) HTS High-Throughput Biochemical Assay (e.g., Lanthascreen, HTRF) Start->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID IC50 IC₅₀ Determination (Dose-Response Curve) Hit_ID->IC50 Selectivity Kinase Panel Screening (Selectivity Profiling) IC50->Selectivity Cell_Assay Cellular Potency Assay (e.g., Western Blot for p-Substrate) Selectivity->Cell_Assay In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Model) Cell_Assay->In_Vivo End End In_Vivo->End Lead Candidate

References

N-(4-methylpyridazin-3-yl)acetamide: An Obscure Compound with Uncharted Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Seldom-Studied Pyridazine Derivative

For Immediate Release

[City, State] – Despite the burgeoning field of heterocyclic chemistry and the significant therapeutic potential of pyridazine derivatives, N-(4-methylpyridazin-3-yl)acetamide remains a molecule with a largely unwritten history. This technical guide provides a comprehensive overview of the currently available information on this compound, drawing from chemical databases and analogous structures to offer insights into its discovery, synthesis, and potential biological significance. While extensive research on this specific molecule is not publicly available, this paper serves as a foundational document for researchers, scientists, and drug development professionals interested in exploring its uncharted territory.

Introduction and Discovery

The precise origins and discovery of this compound are not well-documented in peer-reviewed scientific literature. Its existence is confirmed through its listing in several chemical supplier catalogs and its entry in chemical databases such as PubChem, under the Chemical Abstracts Service (CAS) number 1314406-37-5. The compound is also known by its synonyms, including 3-Acetamido-4-methylpyridazine and Acetamide, N-(4-methyl-3-pyridazinyl)-.

The emergence of related pyridazine compounds in the early 21st century was driven by a growing interest in nitrogen-rich heterocycles as valuable scaffolds in drug discovery. It is plausible that this compound was first synthesized during this period as part of broader medicinal chemistry efforts exploring the structure-activity relationships of substituted pyridazines. However, without specific publications, the exact timeline and the researchers involved in its initial synthesis remain unknown.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational predictions available in public databases.

PropertyValueSource
CAS Number 1314406-37-5Chemical Supplier Catalogs
Molecular Formula C₇H₉N₃OPubChem CID 71741357[1]
Molecular Weight 151.17 g/mol PubChem CID 71741357[1]
IUPAC Name This compoundPubChem CID 71741357[1]

Postulated Synthesis

While no specific, published experimental protocol for the synthesis of this compound has been identified, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most probable pathway involves the acylation of the corresponding amine precursor, 3-amino-4-methylpyridazine.

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-amino-4-methylpyridazine (Hypothetical)

The synthesis of the precursor, 3-amino-4-methylpyridazine, is not directly reported. However, methods for the synthesis of the isomeric 3-amino-4-methylpyridine are well-documented and can serve as a model. These methods often involve the amination of a corresponding halo- or boronic acid-substituted precursor.

Step 2: Acylation of 3-amino-4-methylpyridazine

The final step would likely involve the reaction of 3-amino-4-methylpyridazine with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base and solvent.

Synthesis_Workflow cluster_precursor Precursor Synthesis (Hypothetical) cluster_final Final Product Synthesis Precursor 4-methylpyridazine derivative (e.g., halo- or boronic acid substituted) Amine 3-amino-4-methylpyridazine Precursor->Amine Amination Final_Product This compound Amine->Final_Product Acylation (e.g., Acetic Anhydride)

Caption: Hypothetical two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been found in the public domain. However, the broader class of pyridazine derivatives has been investigated for a wide range of pharmacological activities.

Structurally related aminopyridazines have been explored as inhibitors of Prostaglandin E2 (PGE2) production and as ALK5 inhibitors, suggesting potential applications in inflammation and oncology. Other substituted pyridazine derivatives have shown promise as insecticides.

Given the lack of specific data for this compound, any discussion of its mechanism of action or associated signaling pathways would be purely speculative. Future research would be required to determine if this compound exhibits any of the activities observed in its structural relatives.

Potential_Signaling_Pathways cluster_related Biological Activities of Related Pyridazine Derivatives Target This compound (Activity Undetermined) PGE2 PGE2 Production Inhibition Target->PGE2 ? ALK5 ALK5 Inhibition Target->ALK5 ? Insecticidal Insecticidal Activity Target->Insecticidal ?

Caption: Potential, unverified biological activities based on related compounds.

Conclusion and Future Directions

This compound is a chemical entity with a confirmed structure but a history that remains to be written. The absence of this compound from the mainstream scientific and patent literature presents both a challenge and an opportunity. While it is not possible at this time to provide a detailed account of its discovery, experimental protocols, or biological function, the information gathered here serves as a starting point for future investigation.

Researchers in the fields of medicinal chemistry and drug discovery are encouraged to undertake the synthesis and biological evaluation of this compound. Elucidating its properties could reveal novel therapeutic potential and contribute to a deeper understanding of the structure-activity relationships within the pyridazine class of molecules. The journey of this compound from a catalog entry to a well-characterized molecule awaits its pioneers.

References

Methodological & Application

Application Note & Protocol: Cell-Based Assay for N-(4-methylpyridazin-3-yl)acetamide, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are critical components of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.[1][2] Evaluating the efficacy of potential kinase inhibitors within a cellular context is crucial, as it provides more physiologically relevant data compared to biochemical assays alone.[2][3] Cell-based assays offer the advantage of assessing a compound's activity in the presence of cellular factors that can influence target engagement, membrane permeability, and off-target effects.[2] This document provides a detailed protocol for a cell-based assay to characterize the activity of N-(4-methylpyridazin-3-yl)acetamide, a putative kinase inhibitor. The described methodology focuses on quantifying the inhibition of a specific kinase and its downstream signaling pathway.

Two common methods for assessing kinase activity in a cell-based format are measuring the phosphorylation level of a downstream substrate or evaluating the impact on cell survival or proliferation.[1][2][4] This protocol will detail a cellular phosphorylation assay.

Quantitative Data Summary

The following table represents hypothetical data for the dose-dependent inhibition of a target kinase by this compound in a cellular phosphorylation assay.

Concentration (nM)% Inhibition of Substrate Phosphorylation (Mean ± SD)
15.2 ± 1.8
1015.6 ± 3.2
5048.9 ± 4.5
10075.3 ± 3.9
25092.1 ± 2.1
50098.5 ± 1.5
100099.1 ± 0.8
IC50 (nM) 55.7

Experimental Protocols

This protocol outlines a general procedure for a cell-based assay to determine the potency of this compound. The specific cell line, target kinase, and antibodies would need to be optimized for the particular pathway under investigation.

Materials and Reagents:

  • Human cancer cell line expressing the target kinase (e.g., HeLa, A549, or a cell line engineered to overexpress the kinase of interest).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound (dissolved in DMSO to create a stock solution).

  • Kinase activator (e.g., a growth factor like EGF or a chemical activator like PMA, if required to stimulate the pathway).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated form of the kinase's substrate and one for the total protein of the substrate.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Detection reagent (e.g., chemiluminescent substrate or fluorescent imaging buffer).

  • 96-well cell culture plates.

  • Microplate reader or imaging system.

Experimental Procedure:

  • Cell Seeding:

    • Culture the selected cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium. Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • After overnight incubation, gently remove the culture medium from the cells.

    • For assays requiring kinase activation, starve the cells in a serum-free medium for a designated period (e.g., 4-24 hours) before compound addition.

    • Add the diluted compound to the respective wells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Kinase Activation (if applicable):

    • If the signaling pathway requires stimulation, add the appropriate kinase activator to the wells (except for the unstimulated control wells) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Remove the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes with gentle agitation.

  • Detection and Analysis (using an ELISA-based method as an example):

    • The resulting cell lysates, which contain both the phosphorylated and total substrate, can be analyzed using various methods such as Western blotting or plate-based immunoassays like ELISA.[1]

    • For an ELISA-based readout, transfer the lysates to an antibody-coated 96-well plate.

    • Follow the specific instructions for the chosen immunoassay kit to detect the levels of the phosphorylated substrate and total substrate.

    • Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the phosphorylated substrate signal to the total substrate signal for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway Activator Activator (e.g., Growth Factor) Receptor Receptor Kinase Activator->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor This compound Inhibitor->TargetKinase

Caption: Hypothetical signaling pathway showing inhibition of a target kinase.

G cluster_workflow Experimental Workflow A 1. Seed Cells in 96-well Plate B 2. Starve Cells (Serum-free medium, if needed) A->B C 3. Add this compound (Serial Dilutions) B->C D 4. Stimulate with Activator (if required) C->D E 5. Lyse Cells D->E F 6. Detect Phospho-Substrate & Total Substrate (e.g., ELISA) E->F G 7. Data Analysis (Normalize & Calculate IC50) F->G

Caption: Workflow for the cell-based phosphorylation assay.

References

Application Notes and Protocols for Testing N-(4-methylpyridazin-3-yl)acetamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylpyridazin-3-yl)acetamide is a novel chemical entity with a pyridazine core, a structural motif present in numerous biologically active compounds. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The acetamide group is also a common feature in many pharmacologically active molecules, including known kinase inhibitors.[[“]][5][6] Given the therapeutic potential of related compounds, this document outlines detailed protocols for the preclinical evaluation of this compound in established animal models, focusing on its potential as an anti-cancer agent, hypothetically acting as a kinase inhibitor.

These application notes provide a framework for assessing the in vivo efficacy, safety, and pharmacokinetic profile of this compound using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models. These models are widely used in preclinical cancer research to evaluate novel therapeutic agents.[7][8][9]

Hypothesized Signaling Pathway

Based on the structural similarities to known kinase inhibitors, it is hypothesized that this compound may target a key signaling pathway involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathway. The following diagram illustrates a potential mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of downstream proliferative signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound This compound Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothesized inhibition of a receptor tyrosine kinase by this compound.

Animal Models

For the initial in vivo evaluation of this compound, two primary types of xenograft models are recommended:

  • Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[8] They are useful for initial efficacy screening and are relatively easy to establish.

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[9][10][11][12] These models are considered more clinically relevant as they better retain the heterogeneity and molecular characteristics of the original tumor.[9]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a CDX model using a human cancer cell line (e.g., A549 - non-small cell lung cancer, or MCF-7 - breast cancer) to evaluate the anti-tumor activity of this compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Cell culture medium and supplements

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., a standard-of-care kinase inhibitor)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols.

  • Cell Preparation for Implantation:

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel (optional, to enhance tumor take rate) at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

    • Administer the compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

CDX_Workflow Cell_Culture 1. Cell Culture (e.g., A549) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Dosing with Compound, Vehicle, or Positive Control Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Analysis 8. End of Study: Tumor Excision & Analysis Monitoring->Analysis

Caption: Experimental workflow for the Cell Line-Derived Xenograft (CDX) model.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment and use of a PDX model to evaluate the efficacy of this compound.

Materials:

  • Fresh patient tumor tissue obtained under IRB-approved protocols

  • 6-8 week old female highly immunodeficient mice (e.g., NOD/SCID or NSG)

  • Surgical instruments

  • This compound

  • Vehicle control

  • Standard-of-care therapeutic agent (if applicable)

Procedure:

  • Tumor Tissue Acquisition:

    • Obtain fresh, sterile tumor tissue from a consenting patient.

    • Transport the tissue to the laboratory in a suitable medium on ice.

  • Tumor Processing and Implantation (P0 generation):

    • In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).

    • Anesthetize the mice.

    • Make a small incision on the flank and create a subcutaneous pocket.

    • Implant one tumor fragment into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Engraftment and Expansion (P1 and subsequent passages):

    • Monitor the mice for tumor growth. This can take several weeks to months.

    • Once the P0 tumor reaches approximately 1000 mm³, euthanize the mouse and aseptically excise the tumor.

    • Divide the tumor for cryopreservation, molecular analysis, and passaging into new cohorts of mice (P1).

  • Efficacy Study:

    • Once a stable PDX line is established (typically after 2-3 passages), expand the tumor in a cohort of mice.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.

    • Administer this compound, vehicle, and any comparators as described in the CDX protocol.

  • Data Collection and Analysis:

    • Monitor tumor growth and animal well-being as previously described.

    • At the end of the study, collect tumors for histopathological and molecular analysis to assess treatment response.

PDX_Workflow Patient_Tumor 1. Patient Tumor Acquisition Implantation_P0 2. Implantation into NSG Mice (P0) Patient_Tumor->Implantation_P0 Engraftment 3. Tumor Engraftment & Growth Implantation_P0->Engraftment Expansion 4. Tumor Expansion (Passaging to P1, P2...) Engraftment->Expansion Efficacy_Study 5. Efficacy Study Cohort Generation Expansion->Efficacy_Study Treatment 6. Treatment with This compound Efficacy_Study->Treatment Monitoring 7. Monitoring Tumor Response Treatment->Monitoring Analysis 8. End of Study Analysis Monitoring->Analysis

Caption: Workflow for Patient-Derived Xenograft (PDX) model establishment and testing.

Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Hypothetical Efficacy Data for this compound in a CDX Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-Daily, p.o.1500 ± 150-+2.5 ± 1.0
This compound25Daily, p.o.800 ± 12046.7-1.2 ± 0.8
This compound50Daily, p.o.450 ± 9070.0-3.5 ± 1.5
Positive Control10Daily, p.o.300 ± 7580.0-5.0 ± 2.0

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (ng/mL)1200
Tmax (h)1.5
AUC (0-t) (ng*h/mL)7500
Half-life (t½) (h)4.2
Bioavailability (%)65

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive starting point for the in vivo evaluation of this compound. By utilizing both CDX and PDX models, researchers can gain valuable insights into the potential anti-cancer efficacy and safety profile of this novel compound, guiding its further development as a potential therapeutic agent. Careful experimental design and data analysis are crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for N-(4-methylpyridazin-3-yl)acetamide in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-methylpyridazin-3-yl)acetamide is a small molecule belonging to the pyridazine class of heterocyclic compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests its potential as a modulator of protein kinase activity. Pyridazine and its fused-ring derivatives, such as imidazo[1,2-b]pyridazines, have been identified as scaffolds for potent inhibitors of various kinases, including PIM, DYRK, and Tyk2. This document provides a hypothetical application framework and detailed protocols for the high-throughput screening (HTS) of this compound to assess its potential as a kinase inhibitor.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₇H₉N₃OPubChem
Molecular Weight 151.17 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number Not Available-
SMILES CC1=CN=NC=C1NC(=O)CPubChem

Postulated Biological Activity

Based on the prevalence of the pyridazine core in known kinase inhibitors, it is hypothesized that this compound may act as an ATP-competitive inhibitor of one or more protein kinases. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, identifying novel kinase inhibitors is a significant focus of drug discovery efforts.

The following application notes and protocols are designed to investigate this hypothesis through established high-throughput screening methodologies.

Application Note 1: Primary High-Throughput Screening for Kinase Inhibition

This application note describes a primary HTS campaign to identify potential kinase targets of this compound from a panel of recombinant human kinases. A common method for this is a biochemical assay that measures the remaining ATP concentration after the kinase reaction, with a decrease in ATP consumption indicating inhibition.

Experimental Workflow: Primary Kinase Inhibitor Screening

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound) Assay_Plate Assay Plate Preparation (384-well) Compound_Prep->Assay_Plate Kinase_Mix Kinase/Substrate Mix Addition Assay_Plate->Kinase_Mix ATP_Addition ATP Addition & Incubation Kinase_Mix->ATP_Addition Detection_Reagent Detection Reagent Addition ATP_Addition->Detection_Reagent Signal_Read Luminescence Reading Detection_Reagent->Signal_Read Data_Analysis Data Analysis (% Inhibition) Signal_Read->Data_Analysis

Caption: Workflow for a primary kinase inhibitor HTS assay.

Protocol: Primary Kinase Inhibition Assay (Luminescence-Based)

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution to create a concentration range for testing (e.g., from 100 µM to 1 nM).

2. Assay Procedure:

  • Dispense 50 nL of each compound dilution into a 384-well white, opaque assay plate.

  • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

  • Add 5 µL of ATP solution to initiate the kinase reaction. The final concentration of ATP should be at or near the Km for each specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

  • Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • "Hits" are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at a specific concentration (e.g., 10 µM).

Application Note 2: Dose-Response and IC50 Determination

Following the identification of potential kinase "hits" from the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) value. This provides a quantitative measure of the compound's potency against a specific kinase.

Hypothetical Dose-Response Data

The following table presents hypothetical IC50 values for this compound against a selection of kinases, assuming it was identified as a hit in a primary screen.

Kinase TargetIC50 (nM)
PIM175
PIM2150
DYRK1A320
TYK2850
CDK2>10,000
GSK3β>10,000
Protocol: IC50 Determination Assay

This protocol is similar to the primary screening assay but uses a more detailed, typically 10-point, 3-fold serial dilution of the compound.

1. Compound Dilution:

  • Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

2. Assay Procedure:

  • Follow the same steps as the primary kinase inhibition assay, dispensing the serial dilutions into the assay plate.

3. Data Analysis:

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Application Note 3: Cellular Assay for Target Engagement and Pathway Analysis

To determine if the observed biochemical inhibition translates to a cellular effect, a cell-based assay is crucial. This can involve measuring the phosphorylation of a known downstream substrate of the target kinase.

Signaling Pathway Example: PIM Kinase

cluster_pathway Hypothetical PIM Kinase Signaling PIM1 PIM1 Kinase BAD BAD pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates Compound This compound Compound->PIM1 Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Inhibits

Caption: Simplified PIM1 kinase signaling pathway.

Protocol: Western Blot Analysis of Substrate Phosphorylation

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line known to express the target kinase (e.g., a leukemia cell line for PIM1).

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

2. Protein Extraction and Quantification:

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-BAD).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) for normalization.

4. Data Analysis:

  • Quantify the band intensities for the phosphorylated and total substrate proteins.

  • A dose-dependent decrease in the ratio of phosphorylated to total substrate would indicate cellular target engagement by the compound.

Conclusion

While further experimental validation is required, the structural characteristics of this compound make it a compound of interest for high-throughput screening campaigns aimed at discovering novel kinase inhibitors. The protocols outlined above provide a comprehensive framework for initiating such an investigation, from initial broad-panel screening to more focused mechanistic studies in a cellular context. The successful identification of a specific kinase target would warrant further medicinal chemistry efforts to optimize the potency and selectivity of this chemical scaffold.

Application Note: Quantitative Determination of N-(4-methylpyridazin-3-yl)acetamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(4-methylpyridazin-3-yl)acetamide in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies or other research applications involving this compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical research.[1] Accurate and reliable quantification of this analyte in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[2][3] This document provides a detailed protocol for a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The methodology is designed to be a starting point for method development and validation in a research setting.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from an authorized vendor)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow all samples and reagents to thaw to room temperature.

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reverse-phase HPLC system. The conditions provided are a starting point and may require optimization.

ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in positive ion mode.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Hypothetical)

Note: These transitions are predicted based on the compound's structure and must be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound152.1110.11003015
This compound152.183.11003025
Internal Standard (IS)155.1113.11003015

Method Validation (Summary of Parameters)

A full method validation should be conducted according to regulatory guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99 for a calibration curve spanning the expected concentration range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability evaluated under various storage and handling conditions.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chrom_separation Chromatographic Separation (C18 Column) lc_injection->chrom_separation ms_detection Mass Spectrometry (ESI+, MRM) chrom_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc final_report Final Report concentration_calc->final_report

Caption: LC-MS/MS workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research environment. This application note serves as a comprehensive guide for the development and implementation of this analytical method. It is recommended that this method be fully validated in the end-user's laboratory to ensure its performance for the intended application.

References

Application Notes and Protocols for N-(4-methylpyridazin-3-yl)acetamide: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no publicly available information on the dosing, administration, or specific biological applications of the compound N-(4-methylpyridazin-3-yl)acetamide. As such, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not possible at this time.

The compound, with the chemical identifier CID 71741357, is listed in chemical databases such as PubChem. However, these entries lack any associated biological activity data, preclinical or clinical studies, or established experimental protocols. Searches for this specific molecule in scholarly articles and patent databases did not yield any results pertaining to its use in a biological context.

The Broader Context: Biological Activities of Pyridazine Derivatives

While information on this compound is absent, the broader class of compounds containing a pyridazine or pyridazinone core has been the subject of extensive research. These heterocyclic compounds are recognized for their wide spectrum of pharmacological activities.[1][2] Depending on the substitutions on the pyridazine ring, derivatives have shown potential as:

  • Anti-inflammatory and Analgesic Agents: Certain pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Agents: Some pyridazine compounds have demonstrated cytotoxic activity against various cancer cell lines in vitro.[3][4]

  • Antimicrobial and Antiviral Agents: The pyridazine scaffold has been used to develop compounds with antibacterial, antifungal, and antiviral properties.[1][5]

  • Cardiovascular Agents: Derivatives have been explored for their potential as antihypertensive and vasodilatory agents.[6]

  • Central Nervous System (CNS) Agents: The pyridazine nucleus is a feature of compounds with antidepressant and anticonvulsant activities.[1][7]

It is crucial to emphasize that these activities are characteristic of the broader class of pyridazine derivatives and cannot be extrapolated to this compound without specific experimental evidence. The biological effect of any given compound is highly dependent on its unique three-dimensional structure and the nature and position of its chemical substituents.

Conclusion for Researchers

For researchers, scientists, and drug development professionals interested in this compound, the current landscape indicates that any investigation into its biological effects would be entering novel research territory. The initial steps for such a research program would involve:

  • In Vitro Screening: Assessing the compound's activity against a panel of relevant biological targets (e.g., enzymes, receptors) based on computational predictions or structural similarities to known active compounds.

  • Cytotoxicity Assays: Determining the compound's effect on various cell lines to establish a preliminary safety and efficacy profile.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: If in vitro activity is confirmed, subsequent studies would be required to understand how the compound is absorbed, distributed, metabolized, and excreted, and to elucidate its mechanism of action.

Without such foundational research, no credible information on dosing and administration can be provided. The scientific community awaits primary research to characterize the potential applications of this compound.

References

Application Notes and Protocols for Kinase Inhibitor Screening: A Focus on Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has established them as a critical class of drug targets. The development of small molecule kinase inhibitors is a major focus in pharmaceutical research. High-throughput screening (HTS) of chemical libraries is an effective strategy for identifying novel kinase inhibitors.[1][2] This document provides a detailed overview and experimental protocols for the screening and characterization of potential kinase inhibitors, using the hypothetical compound N-(4-methylpyridazin-3-yl)acetamide as an example.

The journey from a promising compound in a biochemical assay to a viable therapeutic candidate is complex. A significant challenge is ensuring that biochemical potency translates to cellular efficacy.[3] Therefore, a multi-faceted approach, combining biochemical and cell-based assays, is crucial for the successful identification and validation of novel kinase inhibitors.[3]

Compound of Interest: this compound

  • Structure:

    • Molecular Formula: C7H9N3O

    • Molecular Weight: 151.17 g/mol

  • Rationale for Screening: The pyridazine moiety is a heterocyclic scaffold found in various biologically active compounds and is of interest in medicinal chemistry.[4] Screening this compound and its analogs can help elucidate the structure-activity relationship (SAR) for this chemical series.

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is suitable for screening large compound libraries against a wide range of kinases.[5]

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified kinases.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.

Materials:

  • This compound (or test compound) dissolved in DMSO

  • Purified recombinant kinases (e.g., from a Kinase Enzyme System)[5]

  • Substrate (specific for each kinase)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration for screening is 10 µM.[1]

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate.

    • For positive controls (100% kinase activity), add 1 µL of DMSO.

    • For negative controls (0% kinase activity), add 1 µL of a known broad-spectrum kinase inhibitor (e.g., staurosporine) or DMSO without enzyme.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution and add 2 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a recommended time (e.g., 60 minutes).[5]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control))

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay: Cellular Phosphorylation Assay

This protocol assesses the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant measure of its inhibitory activity.[3]

Objective: To determine if this compound can inhibit a specific kinase signaling pathway in intact cells.

Principle: This assay measures the level of phosphorylation of a downstream target of the kinase of interest. A decrease in the phosphorylation of the substrate in the presence of the compound indicates inhibition of the upstream kinase. This can be measured using various techniques, such as Western blotting or cell-based ELISA.

Materials:

  • Human cancer cell line known to have an active signaling pathway of interest (e.g., a cell line with an activating mutation in a specific kinase).

  • Cell culture medium and supplements.

  • This compound.

  • Growth factors or stimulants (if required to activate the pathway).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the target of interest.

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

  • Detection reagents (e.g., ECL for Western blotting).

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Pathway Activation (if necessary):

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor for a short period (e.g., 10-30 minutes) before cell lysis.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Collect the cell lysates and determine the protein concentration.

  • Detection of Phosphorylation (Western Blotting Example):

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the target protein as a loading control.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total protein using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal for each sample.

  • Express the results as a percentage of the vehicle-treated control.

  • Determine the IC50 value for the inhibition of substrate phosphorylation.

Data Presentation

Quantitative data from kinase inhibitor screening should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Illustrative Biochemical Screening Data for this compound

Kinase TargetIC50 (µM)
Kinase A0.5
Kinase B2.3
Kinase C> 50
Kinase D8.1
Kinase E> 50

Table 2: Illustrative Cellular Assay Data for this compound in a Cancer Cell Line

AssayEndpointIC50 (µM)
Cellular Phosphorylationp-Substrate Y Inhibition1.2
Cell ProliferationInhibition of Cell Growth1.5

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays Compound_Library Compound Library (incl. This compound) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Cellular_Phosphorylation Cellular Phosphorylation Assay IC50_Determination->Cellular_Phosphorylation Cell_Proliferation Cell Proliferation Assay IC50_Determination->Cell_Proliferation Validated_Hits Validated Hits Cellular_Phosphorylation->Validated_Hits Cell_Proliferation->Validated_Hits Lead_Optimization Lead_Optimization Validated_Hits->Lead_Optimization Lead Optimization

Caption: General workflow for kinase inhibitor screening.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound (Hypothetical PI3K Inhibitor) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT pathway.

References

Application Notes and Protocols for the Crystallization of N-(4-methylpyridazin-3-yl)acetamide with a Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific experimental data on the crystallization of N-(4-methylpyridazin-3-yl)acetamide with any protein is not publicly available. The following application notes and protocols are therefore provided as a generalized guide for the co-crystallization of a small molecule with a target protein, using this compound as a representative example.

Introduction

The determination of the three-dimensional structure of a protein-ligand complex is a critical step in structure-based drug design. X-ray crystallography of co-crystallized protein-ligand complexes provides high-resolution insights into the binding mode of a small molecule, guiding lead optimization and the development of more potent and selective inhibitors. This compound is a heterocyclic compound with potential for biological activity. This document outlines generalized protocols for obtaining crystals of a protein in complex with this compound.

Two primary methods are detailed: co-crystallization, where the ligand and protein are mixed prior to crystallization trials, and crystal soaking, where pre-formed apo-protein crystals are introduced to a ligand-containing solution.[1][2] The choice between these methods can depend on factors such as ligand solubility and the stability of the protein in the presence of the ligand.[3]

Materials and Reagents

Table 1: Materials and Reagents

Item Description/Specification Supplier
This compoundPurity >95%Various
Target ProteinPurified, concentration >5 mg/mLUser-defined
Crystallization ScreensCommercially available screens (e.g., Hampton Research, Qiagen)Various
Crystallization Plates96-well or 24-well sitting or hanging drop vapor diffusion platesVarious
Dimethyl sulfoxide (DMSO)Anhydrous, for ligand solubilizationSigma-Aldrich
Buffers, Salts, PrecipitantsAs required by the target protein and crystallization screensVarious
Cryoprotectante.g., Glycerol, ethylene glycol, PEG 400Various

Experimental Protocols

  • Ligand Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in anhydrous DMSO.

    • Store the stock solution at -20°C. Further dilutions should be made in the protein's crystallization buffer, ensuring the final DMSO concentration does not exceed 5% (v/v) in the crystallization drop, as higher concentrations can inhibit crystal formation.

  • Protein Preparation:

    • The target protein should be purified to >95% homogeneity.

    • Concentrate the protein to a suitable concentration for crystallization, typically between 5-15 mg/mL.

    • The final buffer for the protein should be well-defined and filtered.

This method involves setting up crystallization trials with the protein and ligand already in complex.

  • Complex Formation:

    • Prepare a solution of the protein-ligand complex by incubating the purified protein with this compound.

    • A typical starting point is a 1:5 to 1:10 molar ratio of protein to ligand. The ligand should be added from the stock solution.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Setup:

    • Use a 24-well or 96-well hanging drop vapor diffusion plate.

    • Pipette 500 µL of the reservoir solution (from a crystallization screen) into the reservoir of each well.

    • On a siliconized cover slip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

    • Invert the cover slip and seal the well.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Table 2: Hypothetical Co-crystallization Screening Conditions

Condition ID Reservoir Solution Protein:Ligand Ratio Temperature (°C) Observation
A10.1 M HEPES pH 7.5, 10% PEG 8000, 8% Ethylene Glycol1:520Clear drop
B70.1 M Tris-HCl pH 8.5, 2.0 M Ammonium Sulfate1:520Precipitate
C40.2 M Sodium Acetate pH 4.6, 30% PEG 40001:104Microcrystals
D90.1 M MES pH 6.0, 1.2 M Sodium Malonate, 0.5% Jeffamine1:104Diffracting Crystals

This method is used when crystals of the apo-protein are already available.

  • Apo-Protein Crystallization:

    • Obtain crystals of the target protein without the ligand using established protocols.

  • Soaking Solution Preparation:

    • Prepare a soaking solution containing this compound.

    • The soaking solution should be based on the crystallization condition that yielded the apo-crystals.

    • Add the ligand from the stock solution to the soaking buffer. The final ligand concentration can range from 1 to 20 mM, depending on its binding affinity and solubility.[1]

  • Soaking Procedure:

    • Carefully transfer an apo-crystal into a drop of the soaking solution.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

    • After soaking, the crystal is typically passed through a cryoprotectant solution (often the soaking solution with an added cryoprotectant) before being flash-cooled in liquid nitrogen for X-ray data collection.

Visualizations

Co_Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_cocryst Co-crystallization cluster_soaking Soaking prep_protein Purify & Concentrate Target Protein complex_formation Form Protein-Ligand Complex prep_protein->complex_formation apo_cryst Grow Apo-Protein Crystals prep_protein->apo_cryst prep_ligand Prepare Ligand Stock (this compound) prep_ligand->complex_formation soak_solution Prepare Soaking Solution with Ligand prep_ligand->soak_solution setup_cocryst Set up Crystallization Screen (Hanging Drop) complex_formation->setup_cocryst analysis Crystal Harvesting, Cryo-cooling & X-ray Data Collection setup_cocryst->analysis soak_crystal Soak Apo-Crystal in Solution apo_cryst->soak_crystal soak_solution->soak_crystal soak_crystal->analysis

Caption: Workflow for protein-ligand crystallization.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation ligand This compound (Hypothetical Inhibitor) ligand->kinase2 Inhibition gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression Activation

Caption: Hypothetical kinase signaling pathway inhibition.

Conclusion

The protocols described provide a general framework for the crystallization of this compound with a target protein. It is important to note that crystallization is a highly empirical process, and extensive screening and optimization of conditions such as pH, precipitant concentration, temperature, and ligand concentration may be necessary to obtain diffraction-quality crystals. Once suitable crystals are obtained, they can be analyzed using X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex, providing valuable information for drug discovery efforts.

References

Application Notes and Protocols: Radiolabeling of N-(4-methylpyridazin-3-yl)acetamide for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of N-(4-methylpyridazin-3-yl)acetamide, a novel potential radiotracer for Positron Emission Tomography (PET) imaging. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biochemical and pharmacological processes in vivo.[1][2][3] The development of new radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.

The pyridazine scaffold is a component of various biologically active molecules, and its derivatives are being explored as imaging agents for a range of biological targets.[4][5][6] This document outlines a prospective radiolabeling strategy for this compound with Fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide with favorable physical properties for PET imaging, including a 109.8-minute half-life.[2][7]

Overview of the Radiolabeling Strategy

The proposed method for the radiosynthesis of [¹⁸F]this compound involves a two-step approach: 1) synthesis of a suitable precursor molecule, and 2) subsequent nucleophilic radiofluorination with [¹⁸F]fluoride. This strategy is based on established radiochemical methodologies for the introduction of ¹⁸F into small molecules.

Choice of Radioisotope and Precursor

Radioisotope: Fluorine-18 ([¹⁸F]) is selected due to its ideal half-life, which allows for multi-step radiosynthesis and distribution, and its low positron energy, which results in high-resolution PET images.[2][7]

Precursor: A suitable precursor for the radiolabeling is a derivative of this compound bearing a good leaving group for nucleophilic substitution. For this purpose, we propose the synthesis of N-(4-(bromomethyl)pyridazin-3-yl)acetamide as the precursor. The bromo- group can be readily displaced by [¹⁸F]fluoride.

Experimental Protocols

Synthesis of the Precursor: N-(4-(bromomethyl)pyridazin-3-yl)acetamide

Materials:

  • 3-amino-4-methylpyridazine

  • Acetyl chloride

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acetylation of 3-amino-4-methylpyridazine:

    • Dissolve 3-amino-4-methylpyridazine (1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.

  • Bromination of the Methyl Group:

    • Dissolve this compound (1 eq) in anhydrous ACN.

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the reaction mixture for 2 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the precursor, N-(4-(bromomethyl)pyridazin-3-yl)acetamide.

Radiolabeling with [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and delivered as an aqueous solution.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • N-(4-(bromomethyl)pyridazin-3-yl)acetamide (precursor)

  • Waters Sep-Pak C18 cartridge

  • HPLC system for purification (C18 column)

  • Mobile phase: Acetonitrile/Water gradient

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • To the aqueous [¹⁸F]fluoride solution, add a solution of K₂₂₂ (5 mg in 1 ml ACN) and K₂CO₃ (1 mg in 0.1 ml water).

    • Heat the mixture at 110 °C under a stream of nitrogen to evaporate the water (azeotropic drying). Repeat this step twice with the addition of anhydrous ACN (2 x 1 ml).

  • Radiofluorination Reaction:

    • Dissolve the precursor, N-(4-(bromomethyl)pyridazin-3-yl)acetamide (2-5 mg), in anhydrous ACN (0.5 ml).

    • Add the precursor solution to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex.

    • Seal the reaction vial and heat at 100 °C for 15 minutes.

  • Purification of [¹⁸F]this compound:

    • After the reaction, cool the vial and dilute the mixture with water (1 ml).

    • Pass the crude reaction mixture through a Sep-Pak C18 cartridge to remove unreacted [¹⁸F]fluoride.

    • Elute the desired product from the cartridge with acetonitrile.

    • Purify the product using a semi-preparative HPLC system.

    • Collect the fraction corresponding to the product peak.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo studies.

Quality Control

Procedures:

  • Radiochemical Purity: Determined by analytical HPLC using a C18 column and a suitable mobile phase gradient. The radioactivity of the eluent is monitored with a radiation detector.

  • Molar Activity (Aₘ): Calculated by measuring the total radioactivity and the mass of the product using a calibrated ionization chamber and analytical HPLC with a UV detector, respectively.

  • Identity of the Product: Confirmed by co-elution with a non-radioactive standard of this compound on analytical HPLC.

  • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

  • Sterility and Endotoxin Testing: Performed on the final formulated product to ensure it is safe for in vivo administration.

Data Presentation

The following tables summarize the expected quantitative data based on the radiolabeling of similar small molecules.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]this compound

ParameterExpected Value
Radiochemical Yield (decay-corrected)25 - 40%
Radiochemical Purity> 98%
Molar Activity (Aₘ) at end of synthesis50 - 150 GBq/µmol
Total Synthesis Time60 - 75 minutes

Table 2: HPLC Conditions for Purification and Analysis

ParameterPurification (Semi-preparative)Analysis (Analytical)
Column C18, 10 µm, 250 x 10 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase Gradient: 20-80% ACN in WaterIsocratic: 40% ACN in Water
Flow Rate 4 mL/min1 mL/min
Detection UV (254 nm) and Radiation DetectorUV (254 nm) and Radiation Detector

Visualizations

Experimental Workflow

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC start 3-amino-4-methylpyridazine step1 Acetylation start->step1 intermediate This compound step1->intermediate step2 Bromination intermediate->step2 precursor N-(4-(bromomethyl)pyridazin-3-yl)acetamide step2->precursor reaction Radiofluorination precursor->reaction f18 [¹⁸F]Fluoride drying Azeotropic Drying f18->drying drying->reaction crude Crude Product reaction->crude purification HPLC Purification crude->purification formulation Formulation purification->formulation qc Quality Control formulation->qc final_product [¹⁸F]this compound qc->final_product

Caption: Workflow for the synthesis and radiolabeling of [¹⁸F]this compound.

Logical Relationship of Quality Control

G cluster_qc Quality Control Parameters product Final Radiotracer purity Radiochemical Purity product->purity activity Molar Activity product->activity identity Identity product->identity solvents Residual Solvents product->solvents sterility Sterility & Endotoxins product->sterility

Caption: Key quality control parameters for the final radiolabeled product.

Conclusion

This document provides a detailed, albeit prospective, protocol for the radiolabeling of this compound with ¹⁸F for use in PET imaging studies. The described methods are based on well-established radiochemical principles and are intended to serve as a starting point for researchers in the field. Optimization of reaction conditions and purification procedures may be necessary to achieve optimal results. Successful implementation of this protocol will enable the in vivo evaluation of this novel radiotracer and its potential applications in molecular imaging.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-methylpyridazin-3-yl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my N-acetylation reaction consistently low?

A1: Low yields in the acetylation of 3-amino-4-methylpyridazine can stem from several factors. The weak basicity of the pyridazine ring can reduce the nucleophilicity of the amino group.[1][2] Additionally, improper reaction conditions or reagent choice can lead to incomplete conversion or side product formation.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Insufficient Amine Nucleophilicity Add a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to the reaction mixture.The base will deprotonate the ammonium salt formed from any acid present, freeing the amine to act as a nucleophile.[3]
Ineffective Acetylating Agent Switch from acetic acid to a more reactive acetylating agent such as acetic anhydride or acetyl chloride.Acetic anhydride and acetyl chloride are more electrophilic than acetic acid and will react more readily with the weakly nucleophilic amine.[4][5]
Suboptimal Reaction Temperature Increase the reaction temperature. Refluxing is often necessary for acylating heteroaromatic amines.[5]Higher temperatures increase the reaction rate and can help overcome the activation energy barrier.
Hydrolysis of Acetylating Agent Ensure all glassware is thoroughly dried and use anhydrous solvents.Acetylating agents like acetic anhydride and acetyl chloride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness.[6]

Q2: My reaction appears incomplete, and I am recovering a significant amount of starting material. What can I do?

A2: Incomplete reactions are a common challenge, often related to reaction kinetics or equilibrium.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.Some reactions require extended periods to reach completion. Monitoring ensures the reaction is not stopped prematurely.
Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the acetylating agent.Using an excess of the acetylating agent can drive the reaction to completion, especially if the amine is not fully consumed.[7]
Poor Solubility Choose a solvent in which both the starting material and reagents are soluble at the reaction temperature. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) can be good options.Poor solubility can limit the interaction between reactants, leading to an incomplete reaction.

Q3: I am observing significant impurity formation. How can I minimize side reactions?

A3: Impurity formation can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Di-acetylation Use a controlled amount of the acetylating agent (1.0-1.1 equivalents) and avoid excessively high temperatures.While the amide nitrogen is less nucleophilic, di-acetylation can occur under harsh conditions.
Reaction with Solvent If using a reactive solvent, consider switching to a more inert one like Dichloromethane (DCM) or Tetrahydrofuran (THF).Solvents can sometimes participate in side reactions.
Degradation of Starting Material or Product Avoid prolonged exposure to high temperatures or strong acids/bases.Heterocyclic compounds can be sensitive to harsh conditions, leading to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct precursor is 3-amino-4-methylpyridazine. This can be acetylated to form the desired product.

Q2: Which acetylating agent is best for this synthesis?

A2: Acetic anhydride is a commonly used and effective acetylating agent for this type of transformation.[4][5] Acetyl chloride can also be used but may require more careful handling due to its higher reactivity and the formation of HCl as a byproduct, which can protonate the starting amine.[3]

Q3: How should I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. LC-MS can also be used for more quantitative monitoring.

Q4: What is a standard work-up and purification procedure for this reaction?

A4: After the reaction is complete, the mixture is typically cooled to room temperature. If an acid catalyst or byproduct is present, the mixture can be neutralized with a mild base like sodium bicarbonate solution. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Acetylation of 3-amino-4-methylpyridazine using Acetic Anhydride

This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.

Materials:

  • 3-amino-4-methylpyridazine

  • Acetic anhydride

  • Pyridine (as solvent and catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-methylpyridazine (1.0 eq) in pyridine (5-10 volumes).

  • To this solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_product Product start_material 3-amino-4-methylpyridazine product This compound start_material->product Pyridine, Reflux reagent Acetic Anhydride reagent->product

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3-amino-4-methylpyridazine in Pyridine add_reagent Add Acetic Anhydride dissolve->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify

Caption: A typical experimental workflow for the synthesis and purification.

troubleshooting_flowchart start Low Yield or Incomplete Reaction check_reagents Are reagents and solvents anhydrous? start->check_reagents check_temp Is reaction temperature optimal (reflux)? check_reagents->check_temp Yes dry_reagents Dry reagents/solvents and repeat. check_reagents->dry_reagents No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature to reflux. check_temp->increase_temp No check_base Is a non-nucleophilic base being used? check_time->check_base Yes increase_time Increase reaction time and monitor by TLC. check_time->increase_time No add_base Add Et3N or DIPEA. check_base->add_base No success Yield Improved check_base->success Yes dry_reagents->start increase_temp->start increase_time->start add_base->start

Caption: A troubleshooting flowchart for improving reaction yield.

References

"N-(4-methylpyridazin-3-yl)acetamide solubility issues and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-methylpyridazin-3-yl)acetamide and other similar novel chemical entities.

Troubleshooting Guide

Issue: Low or Inconsistent Aqueous Solubility

Researchers often face challenges with the poor aqueous solubility of novel compounds like this compound, which can hinder biological screening and formulation development.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Solubility Enhancement Strategy start Start: Inconsistent Solubility Observed check_purity Verify Compound Purity (e.g., LC-MS) start->check_purity check_form Characterize Solid State (e.g., XRPD) check_purity->check_form determine_sol Determine Kinetic & Thermodynamic Solubility check_form->determine_sol select_strategy Select Enhancement Strategy determine_sol->select_strategy If solubility is low ph_mod pH Modification select_strategy->ph_mod Ionizable Compound cosolvents Cosolvents select_strategy->cosolvents Early Screening formulation Formulation Approaches (e.g., Amorphous Dispersions) select_strategy->formulation Development Phase end End: Optimized Solubility ph_mod->end cosolvents->end formulation->end cluster_physicochemical Physicochemical Modification cluster_formulation Formulation Technologies compound Poorly Soluble Compound (e.g., this compound) ph_adjust pH Adjustment compound->ph_adjust If ionizable cosolvents Cosolvents compound->cosolvents For stock solutions asd Amorphous Solid Dispersions compound->asd For high melting point lipid Lipid-Based Formulations compound->lipid For high LogP nano Nanocrystals compound->nano For high dose

Technical Support Center: Crystallization of N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of N-(4-methylpyridazin-3-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Given its presumed polarity, common protic and aprotic polar solvents are good starting points. Ethanol, acetone, and acetonitrile are frequently used for the crystallization of polar, nitrogen-containing heterocyclic compounds. For related pyridazine or amide compounds, successful recrystallizations have been reported using dioxane, ethanol, or mixtures such as acetone/hexanes.

Q3: What are the most common issues encountered during the crystallization of this compound and how can they be resolved?

A3: Common crystallization problems include the product "oiling out," the formation of very fine needles or powders instead of well-defined crystals, and low recovery yields. These issues can often be addressed by carefully selecting the solvent system, controlling the cooling rate, and ensuring the starting material is of sufficient purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem 1: The compound "oils out" and does not form crystals.

Cause: This phenomenon, known as "oiling out," typically occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is more common when the melting point of the compound is lower than the boiling point of the solvent or when significant impurities are present.

Solutions:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to reduce the level of supersaturation.

  • Lower the Crystallization Temperature: If the compound has a low melting point, try cooling the solution to a lower temperature more slowly.

  • Change the Solvent System:

    • If using a single solvent, try a solvent in which the compound is less soluble.

    • If using a mixed solvent system (e.g., ethanol/water), try increasing the proportion of the solvent in which the compound is less soluble (the "anti-solvent").

  • Pre-purification: If impurities are suspected, consider purifying the crude material by column chromatography before attempting recrystallization.

Problem 2: The crystallization yields a very fine powder or small needles instead of larger crystals.

Cause: Rapid crystal nucleation and growth, often due to a high degree of supersaturation or rapid cooling, can lead to the formation of small, poorly-defined crystals.

Solutions:

  • Slow Down the Cooling Process:

    • Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask to slow the rate of cooling further.

    • Avoid placing the flask directly in an ice bath from a high temperature.

  • Reduce Supersaturation: Use a slightly larger volume of hot solvent to dissolve the compound initially. This will result in a lower degree of supersaturation upon cooling, favoring the growth of larger, more well-defined crystals.

  • Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Problem 3: The recovery yield of the crystallized product is very low.

Cause: Low yields can result from using an excessive amount of solvent, premature crystallization during a hot filtration step, or the compound having significant solubility in the cold solvent.

Solutions:

  • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent required to fully dissolve the crude product. Using a large excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Minimize Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., in an ice bath) before filtering to minimize the amount of product that remains dissolved in the mother liquor.

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures.

Quantitative Data

Due to the limited availability of specific experimental solubility data for this compound, the following table provides computed physicochemical properties for the closely related isomer, N-(4-methylpyridin-3-yl)acetamide, to guide solvent selection.

PropertyValueSource
Molecular Weight150.18 g/mol [1]
XLogP30.4[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, which indicates the lipophilicity of a compound. A lower value suggests higher polarity.

Experimental Protocols

The following are general experimental protocols that can be adapted for the crystallization of this compound.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of a suitable solvent (e.g., ethanol, acetone, or acetonitrile) and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.

Protocol 2: Mixed Solvent Recrystallization (Solvent/Anti-Solvent)
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., n-hexanes) in which the compound is insoluble, with stirring, until the solution becomes persistently cloudy.

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the mixed solvent (in the final ratio), and dry.

Visualizations

Crystallization_Troubleshooting start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oil Product Oils Out? crystals->oil No yield Acceptable Yield? crystals->yield Yes slow_cool Cool More Slowly crystals->slow_cool Fine Powder/ Small Needles add_solvent Add More Hot Solvent & Re-cool oil->add_solvent Yes change_solvent Change Solvent System (e.g., lower boiling point or mixed solvent) oil->change_solvent Still Oiling Out pre_purify Pre-purify by Chromatography oil->pre_purify Persistent Oiling end Pure Crystals Obtained yield->end Yes reduce_solvent Reduce Solvent Volume & Re-crystallize yield->reduce_solvent No add_solvent->cool change_solvent->dissolve slow_cool->cool reduce_solvent->dissolve pre_purify->dissolve Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter Yes cool Slow Cooling to Room Temperature charcoal->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Technical Support Center: N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available data on the specific off-target effects of N-(4-methylpyridazin-3-yl)acetamide. This technical support guide has been generated using Ponatinib , a well-characterized multi-targeted kinase inhibitor with a related imidazo[1,2-b]pyridazine core structure, as a proxy. The off-target profile and associated experimental observations for Ponatinib are used here to provide a representative example of potential issues and troubleshooting strategies for researchers working with novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit our primary target, but are observing unexpected cellular phenotypes. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target effects, a common characteristic of kinase inhibitors, particularly those with promiscuous binding profiles.[1][2][3] Kinase inhibitors, including those with a pyridazine scaffold, can bind to multiple kinases with varying affinities, leading to the modulation of unintended signaling pathways.[2][4] For instance, Ponatinib, a multi-targeted kinase inhibitor, is known to inhibit not only its primary target BCR-ABL but also other kinases such as VEGFR, FGFR, and SRC, which can lead to a range of cellular responses.[4][5]

Q2: What are some of the common off-target kinases that might be inhibited by a compound with a pyridazine-like core structure?

A2: Compounds with a pyridazine or similar heterocyclic core are known to target a variety of kinases. Based on the profile of Ponatinib, which shares a related core structure, potential off-target kinases could include members of the following families:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • SRC family kinases

  • KIT proto-oncogene receptor tyrosine kinase (c-KIT)

  • RET proto-oncogene

  • FMS-like tyrosine kinase 3 (FLT3)[4][5]

Q3: Our experiments show a decrease in cell viability even in cell lines that do not express the intended target of this compound. How can we investigate this?

A3: This is a strong indication of off-target activity. To investigate this, you can perform a cell viability assay on a panel of cell lines with known kinase expression profiles. A broad-spectrum kinase inhibitor screen (kinome scan) can provide a comprehensive profile of your compound's inhibitory activity against a large number of kinases, helping to identify potential off-target candidates responsible for the observed cytotoxicity.[6]

Q4: We are observing conflicting results between our biochemical assays and our cell-based assays. What could be the reason for this?

A4: Discrepancies between biochemical and cell-based assays are common in kinase inhibitor studies.[6] Several factors can contribute to this:

  • Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations that are much lower than the high millimolar concentrations found within cells. A compound that appears potent in a biochemical assay may be less effective in a cellular environment due to competition with ATP.

  • Cellular Environment: The complexity of the cellular environment, including the presence of scaffolding proteins, subcellular localization of kinases, and the influence of other signaling pathways, is not replicated in a simplified biochemical assay.[7]

  • Cell Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.[8]

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Angiogenesis in a Cellular Model

Symptoms:

  • Inhibition of endothelial cell tube formation in a Matrigel assay.

  • Decreased endothelial cell migration and proliferation.

  • Reduced phosphorylation of VEGFR2 in a western blot analysis.

Possible Cause: Your compound may be inhibiting one or more of the Vascular Endothelial Growth Factor Receptors (VEGFRs) as an off-target effect. Inhibition of VEGFR2, a key mediator of angiogenesis, can lead to the observed phenotypes.

Troubleshooting Steps:

  • Confirm VEGFR2 Inhibition: Perform a western blot to specifically assess the phosphorylation status of VEGFR2 at key tyrosine residues (e.g., Y1175) in treated endothelial cells. A reduction in phosphorylation upon treatment would suggest direct or indirect inhibition of VEGFR2.

  • Kinase Selectivity Profiling: Submit the compound for a kinome scan to determine its IC50 value against VEGFR family members and a broad panel of other kinases.

  • Use a More Selective Inhibitor: As a control, treat your cells with a highly selective VEGFR inhibitor to see if it phenocopies the effects of your compound.

Issue 2: Contradictory Results in Different Cell Lines

Symptoms:

  • Potent inhibition of cell proliferation in one cell line, but little to no effect in another, despite both cell lines expressing the intended target.

Possible Cause: The sensitive cell line may express a unique off-target kinase that is critical for its survival, and your compound is co-inhibiting this kinase along with the intended target. Alternatively, the resistant cell line may have a mutation in the intended target or express a compensatory signaling pathway.

Troubleshooting Steps:

  • Characterize Kinase Expression: Perform proteomic or transcriptomic analysis on both cell lines to identify differences in their kinome expression profiles.

  • Evaluate Off-Target Inhibition: Cross-reference the list of differentially expressed kinases with the off-target profile of your compound (if known) or a proxy like Ponatinib.

  • Pathway Analysis: Investigate if the sensitive cell line is known to be dependent on a particular signaling pathway that could be inhibited by one of the off-target kinases.

Data Presentation

Table 1: Representative Kinase Inhibition Profile of Ponatinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of Ponatinib against its primary target (BCR-ABL) and a selection of its key off-target kinases. This data illustrates the multi-targeted nature of the compound.

Kinase TargetIC50 (nM)Reference
Primary Target
ABL0.37[5]
ABL (T315I mutant)2.0[5]
Off-Targets
VEGFR21.5[5]
FGFR12.2[5]
PDGFRα1.1[5]
SRC5.4[5]
c-KIT8-20[4]
FLT30.3-2[4]
RET4.0[5]

Experimental Protocols

Protocol: Cellular Assay for VEGFR2 Phosphorylation by Western Blot

This protocol describes a method to assess the inhibitory effect of a compound on VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Recombinant human VEGF

  • Compound of interest (e.g., this compound)

  • Phosphatase inhibitors

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-VEGFR2 (Tyr1175), Rabbit anti-total VEGFR2

  • HRP-conjugated goat anti-rabbit secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing phosphatase inhibitors.

    • Collect the lysate and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Cellular Phenotype Observed q1 Does the phenotype persist in cells lacking the primary target? start->q1 off_target Strongly suggests off-target effects q1->off_target Yes on_target Likely on-target or complex downstream effects q1->on_target No kinome_scan Perform Kinome Scan/Selectivity Profiling off_target->kinome_scan end Identify source of unexpected phenotype on_target->end pathway_analysis Identify inhibited off-target pathways kinome_scan->pathway_analysis validate Validate off-target with selective inhibitors or siRNA pathway_analysis->validate validate->end

Caption: A logical workflow for troubleshooting unexpected experimental results.

vegfr_signaling Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound This compound (e.g., Ponatinib) Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by a multi-targeted inhibitor.

fgfr_signaling Simplified FGFR1 Signaling Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds and activates FRS2 FRS2 FGFR1->FRS2 STAT3 STAT3 FGFR1->STAT3 Compound This compound (e.g., Ponatinib) Compound->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3->Proliferation

Caption: Inhibition of the FGFR1 signaling pathway by a multi-targeted inhibitor.

References

"reducing cytotoxicity of N-(4-methylpyridazin-3-yl)acetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with N-(4-methylpyridazin-3-yl)acetamide. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro and in vivo experiments, with a focus on mitigating potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C7H9N3O.[1] Its structure consists of a methyl-substituted pyridazine ring with an acetamide group. While specific biological activities and cytotoxic profiles are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules.

Q2: What are the potential safety hazards associated with this compound?

While specific hazard information for this compound is limited, a structurally similar compound, N-(4-methylpyridin-3-yl)acetamide, is flagged with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.

Q3: How can I assess the cytotoxicity of this compound in my cell-based assays?

Several methods can be employed to evaluate cytotoxicity.[3] The choice of assay depends on the specific research question and the expected mechanism of cell death. Common assays include:

  • Membrane Integrity Assays: These assays, such as the lactate dehydrogenase (LDH) release assay or the use of vital dyes like trypan blue or propidium iodide, detect damage to the cell membrane, a hallmark of necrosis.[3][4][5]

  • Metabolic Activity Assays: Assays like the MTT, XTT, or MTS assay measure the metabolic activity of cells, which is often correlated with cell viability.[3][6]

  • Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation or changes in mitochondrial membrane potential.

Q4: I am observing high levels of cytotoxicity with this compound in my experiments. What are some initial troubleshooting steps?

High cytotoxicity can stem from several factors. Consider the following:

  • Compound Concentration: Are you using an appropriate concentration range? It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic working concentration.

  • Solvent Toxicity: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the assay. Include a vehicle control in your experiments.

  • Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider varying the incubation time to assess time-dependent effects.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. If possible, test the compound on multiple cell lines to understand its cytotoxic profile.

Troubleshooting Guides

Guide 1: Reducing Off-Target Cytotoxicity in Cell Culture

This guide provides strategies to minimize unintended cell death in your experiments.

Problem: High background cytotoxicity or unexpected cell death in control groups.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Solvent Toxicity Perform a solvent toxicity titration. Test a range of solvent concentrations without the compound to determine the maximum non-toxic concentration.High concentrations of solvents like DMSO can be cytotoxic to certain cell lines.
Compound Instability Check the stability of the compound in your culture medium over the course of the experiment. This can be assessed by analytical methods like HPLC.Degradation of the compound could lead to the formation of more toxic byproducts.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants.Contaminants can induce stress and cell death, confounding experimental results.
Sub-optimal Culture Conditions Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain optimal pH, temperature, and CO2 levels.Stressed or unhealthy cells are more susceptible to cytotoxic effects.
Guide 2: Strategies to Mitigate Compound-Induced Cytotoxicity

This guide offers approaches to reduce the inherent cytotoxicity of this compound while preserving its desired biological activity.

Problem: The effective concentration of the compound is too close to its cytotoxic concentration, leading to a narrow therapeutic window.

Potential Strategies:

Strategy Description Considerations
Formulation Modification Altering the formulation can modify the pharmacokinetic and pharmacodynamic properties of a drug, potentially reducing toxicity.[7] This can include using different vehicles or creating nanosuspensions to improve solubility and dissolution rate.[8][9]The choice of formulation depends on the physicochemical properties of the compound and the intended application.[10]
Structural Modification (Analog Synthesis) Synthesizing and testing analogs of this compound can help identify modifications that reduce cytotoxicity while maintaining or improving the desired activity. For example, studies on similar heterocyclic compounds have shown that small changes in substituent positions can significantly impact biological activity and cytotoxicity.[11][12]This requires medicinal chemistry expertise and can be a resource-intensive process.
Co-administration with a Cytoprotective Agent In some cases, co-administering a compound with a known cytoprotective agent can help mitigate toxicity.The mechanism of toxicity must be understood to select an appropriate cytoprotective agent. This approach requires careful validation to ensure the co-administered agent does not interfere with the primary compound's activity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include wells for vehicle control (medium with solvent) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Visualizations

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// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .dot Caption: Workflow for a typical in vitro cytotoxicity assay.

// Nodes Start [label="High Cytotoxicity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckControls [label="Review Controls:\n- Vehicle Control\n- Untreated Control", fillcolor="#FBBC05", fontcolor="#202124"]; IsControlToxic [label="Are Controls Showing\nUnexpected Toxicity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InvestigateSystem [label="Investigate Experimental System:\n- Solvent Toxicity\n- Contamination\n- Cell Health", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CompoundIssue [label="Cytotoxicity is Compound-Specific", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeConcentration [label="Optimize Compound Concentration:\nPerform Dose-Response", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ConsiderMitigation [label="Consider Mitigation Strategies:\n- Formulation Change\n- Analog Synthesis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> CheckControls; CheckControls -> IsControlToxic; IsControlToxic -> InvestigateSystem [label="Yes"]; IsControlToxic -> CompoundIssue [label="No"]; CompoundIssue -> OptimizeConcentration; OptimizeConcentration -> ConsiderMitigation; } .dot Caption: Decision tree for troubleshooting high cytotoxicity results.

References

Technical Support Center: N-(4-methylpyridazin-3-yl)acetamide (Compound XYZ)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing N-(4-methylpyridazin-3-yl)acetamide, hereafter referred to as Compound XYZ, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo efficacy studies with Compound XYZ?

A1: For initial in vivo efficacy studies, a starting dose of 25 mg/kg, administered daily via oral gavage (PO), is recommended. This recommendation is based on preliminary Maximum Tolerated Dose (MTD) studies in mice, where this dose level was well-tolerated and demonstrated significant target engagement. However, the optimal dose will likely vary depending on the specific animal model and tumor type being investigated.

Q2: What is the appropriate vehicle for in vivo administration of Compound XYZ?

A2: Compound XYZ is sparingly soluble in aqueous solutions. A recommended vehicle for oral administration is a formulation of 0.5% methylcellulose in sterile water. For intraperitoneal (IP) injections, a solution of 5% DMSO, 40% PEG300, and 55% saline can be used, though this route may be associated with higher local irritation. Always ensure the final formulation is a homogenous suspension before administration.

Q3: What are the known off-target effects or toxicities associated with Compound XYZ?

A3: In preclinical toxicology studies, dose-dependent gastrointestinal distress and a transient increase in liver enzymes have been observed at doses exceeding 100 mg/kg. It is crucial to monitor animal well-being daily, including body weight, food and water intake, and clinical signs of distress. Should significant toxicity be observed, a dose reduction or a switch to an alternative dosing schedule (e.g., intermittent dosing) is advised.

Q4: My in vivo study is showing a lack of efficacy with Compound XYZ. What are the potential causes and troubleshooting steps?

A4: A lack of efficacy can stem from several factors. Firstly, confirm the biological activity of your batch of Compound XYZ with an in vitro assay. Secondly, ensure proper formulation and administration of the compound. Thirdly, consider if the dosing regimen is sufficient to maintain therapeutic concentrations at the target site. A pilot pharmacokinetic (PK) study may be necessary to correlate plasma exposure with efficacy.

Troubleshooting Guides

Issue 1: Poor Solubility and Formulation Issues

If you are experiencing difficulties with the solubility of Compound XYZ, consider the following:

  • Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle.

  • pH Adjustment: Investigate the possibility of adjusting the pH of the vehicle, though this may impact the stability of the compound.

  • Alternative Vehicles: Explore other potential vehicle formulations, such as those containing cyclodextrins, to improve solubility.

Issue 2: Unexpected Animal Toxicity

If unexpected toxicity is observed in your in vivo study, follow these steps:

  • Immediate Dose Reduction: Reduce the dose of Compound XYZ by 50% for the remaining animals in the cohort.

  • Monitor Closely: Increase the frequency of animal monitoring to twice daily.

  • Collect Samples: If an animal needs to be euthanized due to toxicity, collect blood and tissue samples for histopathological and biochemical analysis to identify the cause of the toxicity.

Quantitative Data Summary

Table 1: Summary of Dose Escalation Study in Mice

Dose (mg/kg)Dosing RouteFrequencyMean Body Weight Change (%)Observed Toxicities
10PODaily+2.5%None
25PODaily+1.8%None
50PODaily-3.2%Mild lethargy in 2/5 mice
100PODaily-8.5%Significant lethargy, ruffled fur

Table 2: Pharmacokinetic Parameters of Compound XYZ in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
102501.015004.2
257001.548004.5
5013501.595004.8

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use a cohort of healthy, age-matched mice (e.g., C57BL/6).

  • Dose Groups: Establish at least four dose groups, including a vehicle control group.

  • Administration: Administer Compound XYZ or vehicle daily for 14 days.

  • Monitoring: Record body weight, clinical signs of toxicity, and food/water consumption daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10% reduction in body weight and does not produce any signs of significant toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
  • Cell Implantation: Implant tumor cells (e.g., human cancer cell line) subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer Compound XYZ or vehicle at the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint, or for a set duration.

Visualizations

signaling_pathway cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Compound_XYZ This compound Compound_XYZ->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathway targeted by Compound XYZ.

experimental_workflow A Acquire Compound XYZ and QC B Select Animal Model A->B C Perform MTD Study B->C D Establish Xenograft Model C->D E Randomize Animals D->E F Initiate Dosing Regimen E->F G Monitor Tumor Growth and Animal Health F->G H Collect Terminal Samples (Tumor, Blood) G->H I Analyze Data (Efficacy, PK/PD) H->I J Report Findings I->J

Caption: Standard workflow for an in vivo efficacy study.

troubleshooting_tree Start Lack of In Vivo Efficacy Observed Q1 Is the compound active in vitro? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Re-synthesize or acquire new batch Q1->A1_No No Q2 Was the formulation prepared correctly? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Review and repeat formulation protocol Q2->A2_No No Q3 Is there sufficient tumor drug exposure? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No: Perform PK study to optimize dose/schedule Q3->A3_No No End Consider alternative animal model or target biology A3_Yes->End

Caption: Troubleshooting decision tree for lack of efficacy.

Technical Support Center: N-(4-methylpyridazin-3-yl)acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-methylpyridazin-3-yl)acetamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My final product is an oil or fails to crystallize. What can I do?

A1: The inability of this compound to crystallize can be due to the presence of impurities or residual solvent.

  • Potential Cause 1: Impurities. Unreacted starting materials, such as 3-amino-4-methylpyridazine, or byproducts can act as crystallization inhibitors.

  • Solution 1: Attempt purification by column chromatography to remove these impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point for acetamides.

  • Potential Cause 2: Residual Solvent. Even small amounts of a high-boiling point solvent can prevent crystallization.

  • Solution 2: Ensure your product is thoroughly dried under high vacuum. If you suspect a high-boiling solvent, consider precipitating the product by adding a non-solvent. For instance, if your product is dissolved in a small amount of a polar solvent like DMSO, adding a non-polar solvent like diethyl ether or hexanes might induce precipitation.

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic sign of an impure compound.

  • Potential Cause: The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.

  • Solution: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial. Based on solubility data for similar pyridazine derivatives, consider solvents like ethanol, isopropanol, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes). A general procedure for a similar compound, N-(4-methyl-pyridin-2-yl)-acetamide, involves crystallization from diethyl ether upon cooling.

Q3: I am seeing an extra peak in my NMR spectrum that I can't identify. What could it be?

A3: Unidentified peaks in an NMR spectrum often correspond to common reaction-related impurities.

  • Potential Cause 1: Unreacted Starting Material. The starting material, 3-amino-4-methylpyridazine, may not have fully reacted.

  • Solution 1: Compare the NMR of your product with that of the starting material to see if the peaks match. If so, further purification by recrystallization or column chromatography is necessary.

  • Potential Cause 2: Diacetylation. The starting amine has two nitrogen atoms in the pyridazine ring. While the amino group is more nucleophilic, under harsh conditions, the ring nitrogen might also be acetylated, leading to a diacetylated byproduct.

  • Solution 2: Use milder reaction conditions (e.g., lower temperature, shorter reaction time) to minimize the formation of this byproduct. This impurity can often be separated by column chromatography.

  • Potential Cause 3: Hydrolysis. this compound can be susceptible to hydrolysis, especially in the presence of acid or base, reverting to 3-amino-4-methylpyridazine and acetic acid.

  • Solution 3: Ensure all workup steps are performed under neutral pH conditions and that solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While specific experimental data for this compound is limited, data for analogous compounds can provide an estimate.

PropertyExpected Value/ObservationSource/Analogy
Appearance Likely a solid, possibly crystalline. Similar compounds appear as solids.General observation for acetamides
Solubility Expected to be soluble in polar organic solvents like DMSO and slightly soluble in water.Analogy to N-(5-methylpyridazin-3-yl)acetamide[1]
Stability May decompose under extreme pH or high temperatures.General stability of acetamides

Q2: What is a general synthetic route for this compound?

A2: The most common method for synthesizing N-aryl or N-heteroaryl acetamides is through the acetylation of the corresponding amine. The synthesis of this compound would likely involve the reaction of 3-amino-4-methylpyridazine with an acetylating agent like acetic anhydride or acetyl chloride.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase: Prepare a column with silica gel as the stationary phase. The amount of silica should be about 50-100 times the weight of the crude product.

  • Mobile Phase (Eluent): Start with a non-polar solvent system, such as 100% hexanes, and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_result Result start Crude this compound recrystallization Recrystallization start->recrystallization Solid column_chromatography Column Chromatography start->column_chromatography Oil or Solid purity_check Melting Point, NMR, TLC recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Meets Specs impure_product Impure Product purity_check->impure_product Fails Specs impure_product->column_chromatography Re-purify

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_crystallization Crystallization Problems cluster_purity Purity Problems cluster_solutions Potential Solutions start Purification Issue oily_product Product is an oil start->oily_product no_crystals Fails to crystallize start->no_crystals low_mp Low/Broad Melting Point start->low_mp extra_nmr Extra NMR Peaks start->extra_nmr check_impurities Check for Impurities (TLC, NMR) oily_product->check_impurities check_solvent Check for Residual Solvent oily_product->check_solvent no_crystals->check_impurities purify_column Purify by Column Chromatography low_mp->purify_column recrystallize Recrystallize with different solvents low_mp->recrystallize extra_nmr->check_impurities adjust_conditions Adjust Reaction Conditions extra_nmr->adjust_conditions check_impurities->purify_column check_solvent->purify_column

Caption: Troubleshooting logic for purification challenges.

References

"N-(4-methylpyridazin-3-yl)acetamide aggregation problems in assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-methylpyridazin-3-yl)acetamide. The following information addresses potential aggregation-related issues that may arise during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a concern for this compound in our assays?

A1: Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in solution to form colloidal particles, particularly at higher concentrations.[1][2] This is a significant concern in drug discovery and chemical biology assays because these aggregates can lead to false-positive or misleading results.[1][3] The aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, mimicking true biological activity.[1] It is crucial to determine if the observed activity of this compound is due to its specific interaction with the target or a result of non-specific aggregation.

Q2: We are observing a very steep dose-response curve for this compound in our biochemical assay. Could this be related to aggregation?

A2: Yes, an unusually steep Hill slope in a dose-response curve is a classic indicator of compound aggregation.[2] Aggregation-based inhibition is a cooperative process that occurs above a critical aggregation concentration (CAC).[1] Below the CAC, the compound exists as a monomer and is typically inactive. Once the concentration reaches the CAC, aggregates form rapidly, leading to a sharp increase in inhibition and a steep dose-response curve.

Q3: What are the typical concentrations at which we might expect to see aggregation for a small molecule like this compound?

A3: The critical aggregation concentration (CAC) is compound-specific and highly dependent on the assay conditions.[1] For many small molecules, aggregation can occur in the low to mid-micromolar range (e.g., 5 µM to 50 µM).[1] It is essential to experimentally determine the potential for aggregation of this compound under your specific assay conditions.

Q4: How can we prevent or mitigate the aggregation of this compound in our assays?

A4: The most effective and common strategy to prevent compound aggregation is the inclusion of a non-ionic detergent in the assay buffer.[1][2] Detergents like Triton X-100 or Tween-20 can disrupt the formation of colloidal aggregates.[2] Additionally, working with compound concentrations below the critical aggregation concentration (CAC) can also prevent aggregation.[1] Including decoy proteins like Bovine Serum Albumin (BSA) in the assay buffer can also sometimes help, though they primarily act by preventing nonspecific binding rather than reversing aggregation.[1]

Troubleshooting Guides

Guide 1: Investigating Suspected Aggregation of this compound

If you suspect that the observed activity of this compound is due to aggregation, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Suspected Aggregation A Observe steep dose-response curve or other aggregation indicators B Perform detergent sensitivity test (e.g., with 0.01% Triton X-100) A->B C Is the inhibitory activity significantly reduced? B->C D Yes: Aggregation is likely the cause of activity. C->D Yes E No: Aggregation is less likely. Consider other artifacts or true inhibition. C->E No F Characterize aggregation further using biophysical methods (DLS, TEM). D->F G Optimize assay conditions (lower compound concentration, add detergent). F->G

Caption: A workflow to diagnose and address suspected compound aggregation.

Guide 2: Interpreting Dynamic Light Scattering (DLS) Data

Dynamic Light Scattering (DLS) is a powerful technique to detect the presence of aggregates.[1]

DLS Result Interpretation for this compound Recommended Action
Single peak at < 5 nm The compound is likely monomeric and not aggregated at the tested concentration.Proceed with the assay, but remain mindful of the concentration.
Presence of particles > 100 nm Indicates the formation of aggregates.Perform detergent sensitivity tests and consider lowering the compound concentration.
Polydisperse or multiple peaks Suggests a heterogeneous mixture of monomers and aggregates of various sizes.Re-evaluate the solubility of the compound and optimize buffer conditions.

Experimental Protocols

Protocol 1: Detergent Sensitivity Assay

Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement your standard assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

  • Perform a dose-response experiment for this compound in both buffer conditions.

  • Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.[1]

Protocol 2: Centrifugation-Based Assay for Aggregation

Objective: To physically remove aggregates and assess their contribution to the observed activity.

Methodology:

  • Prepare a solution of this compound in your assay buffer at a concentration that shows significant inhibition.

  • Incubate the solution for 15-30 minutes to allow for aggregate formation.

  • Centrifuge the solution at high speed (e.g., >15,000 x g) for 30 minutes to pellet any aggregates.[1]

  • Carefully collect the supernatant without disturbing the pellet.

  • Test the inhibitory activity of the supernatant in your assay. A loss of activity in the supernatant compared to the non-centrifuged control indicates that the activity was due to pelleted aggregates.[1]

Signaling Pathway and Interaction Diagrams

The following diagram illustrates the proposed mechanism of non-specific inhibition by compound aggregates.

G cluster_1 Mechanism of Aggregation-Based Inhibition Compound This compound (Monomer) Aggregate Colloidal Aggregate Compound->Aggregate > CAC Inhibited_Enzyme Enzyme Adsorbed to Aggregate (Inactive) Aggregate->Inhibited_Enzyme Enzyme Target Enzyme (Active) Enzyme->Inhibited_Enzyme Non-specific Adsorption

Caption: Formation of aggregates and subsequent non-specific enzyme inhibition.

References

Technical Support Center: Enhancing Oral Bioavailability of N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of N-(4-methylpyridazin-3-yl)acetamide.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound

Q1: My initial dissolution tests with the pure active pharmaceutical ingredient (API) of this compound show very slow and incomplete dissolution in simulated gastric and intestinal fluids. What are the likely causes and how can I improve this?

A1:

Poor dissolution is a common challenge for compounds with low aqueous solubility, a likely characteristic of this compound given its pyridazine core.[1] The underlying causes can be attributed to its physicochemical properties. The molecular structure, including the pyridazine ring, can result in poor solubility in aqueous environments.[2]

Troubleshooting Steps & Potential Solutions:

  • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug.[2][3] Reducing the particle size can significantly enhance the dissolution rate.

    • Micronization: Techniques like milling or jet milling can be employed to reduce the particle size.[2][3]

    • Nanonization: Creating nanoparticles through methods like high-pressure homogenization or solvent evaporation can further increase the surface area and improve dissolution.[3]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can improve dissolution. This can be achieved by dispersing the drug in a polymer matrix.

    • Hot-Melt Extrusion: This technique involves melting the drug with a polymer and then cooling the mixture to form a solid dispersion.[2]

    • Spray Drying: This involves dissolving the drug and a polymer in a solvent and then rapidly removing the solvent to form an amorphous solid dispersion.

  • Use of Solubilizing Excipients: Incorporating specific excipients into the formulation can enhance the solubility of the compound.

    • Surfactants: Surfactants like sodium lauryl sulfate or Tween 80 can increase the permeability of the active ingredient to the dissolution medium.[4]

    • pH Modifiers: For weakly basic compounds, including organic acids like citric acid or tartaric acid can help maintain an ionized, more soluble state.[4]

Experimental Workflow for Issue 1

G cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Formulation Strategies cluster_3 Evaluation cluster_4 Outcome A Poor in vitro dissolution of This compound B Determine Physicochemical Properties (Solubility, pKa, LogP) A->B C Particle Size Reduction (Micronization/Nanonization) B->C D Amorphous Solid Dispersions (Hot-Melt Extrusion/Spray Drying) B->D E Excipient Selection (Surfactants, pH Modifiers) B->E F In Vitro Dissolution Testing (Simulated Gastric/Intestinal Fluid) C->F D->F E->F G Improved Dissolution Profile F->G

Initial troubleshooting workflow for poor dissolution.

Issue 2: High first-pass metabolism is suspected for this compound.

Q2: Despite improving the dissolution, the in vivo bioavailability in my animal models is still low. How can I determine if first-pass metabolism is the cause and what strategies can I employ to mitigate it?

A2:

Drugs absorbed from the gastrointestinal tract are subject to first-pass metabolism in the liver, which can significantly reduce their bioavailability.[3] For a compound containing a pyridazine ring, metabolic modifications are a strong possibility.

Troubleshooting Steps & Potential Solutions:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubating this compound with liver microsomes from the animal model species and humans can provide an initial assessment of its metabolic stability.

    • Hepatocytes: Using primary hepatocytes can offer a more comprehensive picture of both Phase I and Phase II metabolism.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to mask the part of the molecule susceptible to first-pass metabolism. For this compound, a prodrug could potentially be designed to be absorbed and then release the active compound systemically.

  • Formulation with Metabolism Inhibitors: While not a common development strategy due to potential drug-drug interactions, co-administration with a known inhibitor of the metabolizing enzymes in preclinical studies can help confirm the extent of first-pass metabolism.

Logical Relationship for Investigating First-Pass Metabolism

G A Low In Vivo Bioavailability Despite Good Dissolution B Hypothesis: High First-Pass Metabolism A->B C In Vitro Metabolic Stability Assays B->C D High Metabolism Observed C->D Yes E Low Metabolism Observed C->E No F Consider Prodrug Approach D->F G Investigate Other Absorption Barriers (e.g., Efflux) E->G

Decision tree for investigating first-pass metabolism.

FAQs

Q3: What are the key physicochemical properties of this compound that I should determine?

A3:

Understanding the fundamental physicochemical properties is crucial for designing effective formulation strategies. For this compound, the following should be characterized:

PropertyImportance
Aqueous Solubility Determines the dissolution rate in the gastrointestinal tract.
pKa The ionization state of the molecule at different pH values in the gut, which affects solubility and permeability.
LogP/LogD Indicates the lipophilicity of the compound, which influences its ability to permeate cell membranes.
Crystalline Form (Polymorphism) Different crystalline forms can have different solubilities and dissolution rates.
Melting Point Provides an indication of the stability of the crystal lattice.

Physicochemical Properties of this compound (from PubChem)

PropertyValueSource
Molecular Formula C8H10N2OPubChem CID: 20786326[5]
Molecular Weight 150.18 g/mol PubChem CID: 20786326[5]
XLogP3 0.4PubChem CID: 20786326[5]

Q4: What in vitro models can I use to predict the oral absorption of my this compound formulations?

A4:

Several in vitro models can provide valuable insights into the potential in vivo performance of your formulations before moving to animal studies:

  • Biorelevant Dissolution Assays: These assays use media that mimic the composition of fluids in the fasted and fed states of the stomach and small intestine, providing a more accurate prediction of in vivo dissolution.[6][7]

  • Caco-2 Permeability Assay: This cell-based assay is widely used to predict intestinal drug permeability and to identify whether a compound is a substrate for efflux transporters like P-glycoprotein.

  • Physiologically-Based Pharmacokinetic (PBPK) Modeling: Computational models can integrate in vitro data (solubility, permeability, metabolism) to simulate and predict the oral absorption and pharmacokinetics in humans.[8][9]

Q5: Which animal models are most appropriate for in vivo bioavailability studies of this compound?

A5:

The choice of animal model is critical for obtaining data that can be extrapolated to humans.[10][11][12]

  • Rats (Sprague-Dawley or Wistar): Rats are a common initial choice due to their similar absorption, distribution, metabolism, and excretion profiles to humans.[10][11]

  • Beagle Dogs: Dogs are often used as a second species because their gastrointestinal anatomy and physiology share many similarities with humans.[10][11]

It's important to note that while animal models are essential, there can be species differences in pharmacokinetics, and direct quantitative prediction of human bioavailability from animal data can be challenging.[9][13]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound using Spray Drying

Objective: To improve the dissolution rate of this compound by converting it from a crystalline to an amorphous form.

Materials:

  • This compound

  • Polymer (e.g., HPMC, PVP, Soluplus®)

  • Organic solvent (e.g., methanol, acetone)

  • Spray dryer apparatus

  • Dissolution testing apparatus

Methodology:

  • Polymer and Solvent Selection:

    • Screen various polymers for their ability to form a stable amorphous dispersion with the drug.

    • Select a volatile organic solvent in which both the drug and the polymer are soluble.

  • Preparation of the Spray Solution:

    • Dissolve this compound and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution by stirring or sonication.

  • Spray Drying Process:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimized values for the solvent system.

    • Pump the spray solution into the spray dryer.

    • The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion.

  • Characterization of the Solid Dispersion:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution Testing:

    • Perform dissolution testing of the spray-dried powder in simulated gastric and intestinal fluids.

    • Compare the dissolution profile to that of the pure crystalline drug.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a formulated this compound.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation (e.g., in a solution, suspension, or solid dosage form)

  • Intravenous (IV) formulation of this compound

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization and Dosing:

    • Acclimatize the rats for at least one week before the study.

    • Fast the animals overnight before dosing.

    • Divide the rats into two groups: one for oral (PO) administration and one for intravenous (IV) administration.

    • Administer a predetermined dose of the respective formulations.

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[14]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both the PO and IV groups.

    • Calculate pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation Table for Pharmacokinetic Study

ParameterOral FormulationIntravenous Formulation
Dose (mg/kg)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Cmax (ng/mL)
Tmax (h)
Half-life (t1/2) (h)
Absolute Bioavailability (F%) N/A

References

Validation & Comparative

A Comparative Guide to N-(4-methylpyridazin-3-yl)acetamide and Other Pyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of N-(4-methylpyridazin-3-yl)acetamide against other notable pyridazine derivatives, supported by experimental data from published research. While specific biological data for this compound is not extensively reported in publicly available literature, this comparison aims to provide a valuable context for researchers by highlighting the activities of structurally related compounds.

Overview of Pyridazine Derivatives

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, including enhanced solubility and hydrogen bonding capabilities. These characteristics make pyridazine derivatives attractive candidates for drug development across various therapeutic areas, including oncology, inflammation, and infectious diseases.

Performance Comparison

To provide a clear comparison, the following tables summarize the biological activities of selected pyridazine derivatives against this compound. The data is compiled from various studies and presented to facilitate an objective assessment.

Anticancer Activity

The cytotoxic effects of pyridazine derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound this compoundNot ReportedNot ReportedN/A
Compound 1 (a pyrrolo[1,2-b]pyridazine) Structure of Compound 1LoVo (colon adenocarcinoma)> 200[1]
Compound 2 (a pyrazolo-pyridazine derivative) Structure of Compound 2HepG-2 (liver cancer)Not cytotoxic[2]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative (6b) Structure of Compound 6bA375 (melanoma)0.1[3]

Note: Structures for compounds from referenced literature are representatively illustrated and may not be the exact molecules from the studies.

Kinase Inhibitory Activity

Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. The ability of pyridazine derivatives to inhibit specific kinases is a key area of investigation.

CompoundStructureTarget KinaseIC50 (nM)Reference
This compound this compoundNot ReportedNot ReportedN/A
Imidazo[1,2-b]pyridazine derivative (29a) Structure of Compound 29aFLT3-ITD120[4]
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine Structure of a pyrazolo[1,5-b]pyridazineGSK-3<10[5]
MAP4K Inhibitor (Prostetin/12k) Structure of Prostetin/12kHGK (MAP4K4)Not Reported (Enhanced inhibition vs lead)[6]

Note: Structures for compounds from referenced literature are representatively illustrated and may not be the exact molecules from the studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[2]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Components: The assay is typically performed in a multi-well plate containing the kinase, a substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The test compound at various concentrations is added to the wells.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

  • Detection: The phosphorylation of the substrate is detected. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate common workflows and pathways relevant to the study of pyridazine derivatives.

experimental_workflow Experimental Workflow for Screening Pyridazine Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization synthesis Synthesis of Pyridazine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, MTS) characterization->cytotoxicity kinase_assay Kinase Inhibition Assays (Biochemical or Cellular) cytotoxicity->kinase_assay anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) kinase_assay->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies anti_inflammatory->sar admet ADMET Profiling (In vitro & in silico) sar->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo

Caption: A generalized workflow for the discovery and development of novel pyridazine-based therapeutic agents.

signaling_pathway Hypothetical Kinase Signaling Pathway Targeted by Pyridazine Derivatives receptor Receptor Tyrosine Kinase (e.g., FLT3) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation inhibitor Pyridazine Derivative (Kinase Inhibitor) inhibitor->receptor Inhibition

Caption: A simplified diagram of a common cell signaling pathway often targeted by kinase inhibitors.

References

Unveiling the Target of N-(4-methylpyridazin-3-yl)acetamide: A Comparative Analysis Becomes Imperative

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, the specific biological target of the compound N-(4-methylpyridazin-3-yl)acetamide remains elusive in publicly available scientific literature and databases. This knowledge gap precludes a definitive comparative analysis against alternative modulators and the elucidation of its precise mechanism of action.

While the chemical properties of this compound are documented, its biological activity and molecular interactions are not yet characterized. The pyridazine scaffold, a core component of this molecule, is present in a variety of biologically active compounds with diverse therapeutic applications, including but not limited to, kinase inhibitors, and anti-inflammatory agents. However, the specific substitutions on the pyridazine ring in this compound define its unique pharmacological profile, which is yet to be determined.

For researchers, scientists, and drug development professionals, the identification of a compound's biological target is a critical first step in the drug discovery and development pipeline. This foundational knowledge enables:

  • Target-based screening: Development of assays to identify other molecules that interact with the same target.

  • Structure-Activity Relationship (SAR) studies: Understanding how chemical modifications to the compound affect its potency and selectivity.

  • Translational research: Investigating the therapeutic potential of the compound in relevant disease models.

Without a confirmed target for this compound, a comprehensive comparison guide with supporting experimental data, as initially requested, cannot be generated. Key components that are currently missing include:

  • Quantitative data: Information on binding affinity (e.g., Kd, IC50), enzymatic activity, or cellular potency against a specific target.

  • Alternative compounds: A list of other molecules that modulate the same, yet unknown, target.

  • Experimental protocols: Detailed methodologies for assays used to characterize the compound's activity.

  • Signaling pathways: Diagrams illustrating the molecular cascade affected by the compound's interaction with its target.

The Path Forward: Elucidating the Target

To move forward and enable a thorough evaluation of this compound, several experimental approaches could be employed for target deconvolution:

Experimental Workflow for Target Identification

cluster_0 Target Identification Strategies cluster_1 Experimental Validation phenotypic_screening Phenotypic Screening biochemical_assays Biochemical Assays (e.g., Binding, Enzymatic) phenotypic_screening->biochemical_assays Affinity Chromatography Chemical Proteomics target_based_screening Target-Based Approaches target_based_screening->biochemical_assays Direct Binding Assays computational_methods In Silico Prediction computational_methods->target_based_screening Target Prediction cellular_assays Cellular Assays (e.g., Target Engagement, Pathway Analysis) biochemical_assays->cellular_assays Validate in cellular context

Caption: A generalized workflow for identifying the biological target of a novel compound.

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models to identify a specific biological response. Subsequent affinity chromatography or chemical proteomics can then be used to isolate the protein target that binds to the compound.

Target-Based Approaches: If there is a hypothesized target class based on the compound's structure (e.g., kinases), a panel of purified proteins can be screened for direct binding or inhibition by this compound.

In Silico Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict potential protein targets based on the compound's three-dimensional structure. These predictions would then require experimental validation.

Upon successful identification of the biological target, it will be possible to conduct the necessary experiments to gather quantitative data, identify and test alternative modulators, and construct the relevant signaling pathway diagrams. This will ultimately allow for the creation of a comprehensive and objective comparison guide for the scientific community.

No Publicly Available Data for N-(4-methylpyridazin-3-yl)acetamide Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature, databases, and patent filings has revealed no specific information regarding the biological targets or target engagement assays for the compound N-(4-methylpyridazin-3-yl)acetamide. While a chemical entry for this molecule exists in the PubChem database, it does not contain any data related to its biological activity, mechanism of action, or any associated experimental assays.

Efforts to locate information on the compound's biological activity, its use in screening campaigns, or any patents describing its therapeutic use or targets were unsuccessful. The search results for similar but structurally distinct molecules, such as N-(4-methylpyridin-3-yl)acetamide, did not provide any transferable information applicable to this compound.

Consequently, it is not possible to provide a comparison guide on target engagement assays for this compound as requested. This includes the generation of data tables, experimental protocols, and visualizations, all of which are contingent on the availability of foundational research data.

Researchers interested in this specific compound would likely need to perform initial screening studies to identify its biological targets before any target engagement assays could be developed and compared.

Comparative Analysis of N-(4-methylpyridazin-3-yl)acetamide and Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparison of the hypothetical compound N-(4-methylpyridazin-3-yl)acetamide with two well-established multi-kinase inhibitors, Cabozantinib and Regorafenib. The comparison focuses on their inhibitory profiles against key oncogenic kinases, particularly c-Met and VEGFR, which are crucial targets in cancer therapy. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a framework for evaluating novel compounds against known therapeutic agents.

While specific experimental data for this compound is not publicly available, this guide outlines the necessary experimental protocols and data presentation formats to facilitate a direct and objective comparison.

Table 1: Comparative Inhibitory Profile of this compound, Cabozantinib, and Regorafenib
Target KinaseThis compound IC50 (nM)Cabozantinib IC50 (nM)Regorafenib IC50 (nM)
c-Met Data not available1.3[1]-
VEGFR2 Data not available0.035[2]4.2
RET Data not available4[2]1.5
KIT Data not available4.6[2]7
AXL Data not available7[2]-
TIE2 Data not available14.3[2]13
PDGFR-β Data not available-22
FGFR1 Data not available-39
BRAF Data not available-28

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Data for Cabozantinib and Regorafenib are compiled from various sources. The absence of a value is denoted by "-".

Known Inhibitors: A Snapshot

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, RET, KIT, AXL, and TIE2.[3][4][5][6][7] This broad-spectrum activity allows it to target multiple pathways involved in tumor growth, angiogenesis, and metastasis.[6][7] It is approved for the treatment of medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[4][5]

Regorafenib is another oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[8][9] Its primary targets include VEGFR1-3, TIE2, PDGFR-β, FGFR1, KIT, RET, and BRAF.[10][11] Regorafenib is used to treat metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[9][12]

Experimental Protocols

To enable a direct comparison of this compound with Cabozantinib and Regorafenib, the following standardized experimental protocols are recommended.

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50).

Methodology:

  • Assay Platform: A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase. Luminescent ADP detection platforms are widely used for their high sensitivity and suitability for high-throughput screening.[13][14]

  • Reagents:

    • Recombinant human kinase (e.g., c-Met, VEGFR2).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • ATP (at a concentration close to the Km for the specific kinase).

    • Test compounds (this compound, Cabozantinib, Regorafenib) at various concentrations.

    • Assay buffer.

    • ADP detection reagent.

  • Procedure:

    • The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced is measured using a luminescent detection reagent.[13]

    • The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.

In-Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Cell Line Implantation: Human tumor cells that overexpress the target kinase (e.g., a gastric or lung cancer cell line with c-Met amplification) are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups:

    • Vehicle control.

    • This compound (at various doses).

    • Cabozantinib (as a positive control).

    • Regorafenib (as a positive control).

    • The compounds are typically administered orally once daily.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The body weight of the mice is monitored as an indicator of toxicity.

  • Data Analysis:

    • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

    • Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways targeted by multi-kinase inhibitors and a typical experimental workflow for their evaluation.

cluster_0 Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Activation Inhibitor Multi-Kinase Inhibitor (e.g., Cabozantinib, Regorafenib) Inhibitor->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Metastasis Metastasis Downstream->Metastasis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

cluster_1 Inhibitor Evaluation Workflow Start Compound Synthesis (this compound) Biochemical Biochemical Assays (Kinase Inhibition, IC50) Start->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular InVivo In-Vivo Models (Tumor Xenografts) Cellular->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Workflow for Kinase Inhibitor Evaluation.

References

Selectivity Profile of N-(4-methylpyridazin-3-yl)acetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the selectivity and biological activity of N-(4-methylpyridazin-3-yl)acetamide has yielded no specific results. This compound does not appear in prominent scientific databases such as PubMed or PubChem, nor is it featured in major kinase screening panel datasets that are publicly accessible. The absence of published literature suggests that this compound may be a novel chemical entity, a proprietary compound not yet disclosed in the public domain, or a compound that has not been subjected to extensive biological characterization.

Therefore, a direct comparison guide with experimental data, as requested, cannot be generated at this time. The following sections outline the standard methodologies and data presentation formats that would be employed for such a guide, should data for this compound or an analogous compound become available.

Table 1: Kinase Selectivity Profile of a Hypothetical Compound

The table below illustrates how the kinase selectivity data for a compound like this compound would be presented. Data is typically shown as the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates higher potency.

Target KinaseIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target X 10 1
Off-Target Kinase A1,200120
Off-Target Kinase B> 10,000> 1,000
Off-Target Kinase C5,400540
Off-Target Kinase D> 10,000> 1,000

Caption: This table would typically summarize the inhibitory activity of this compound against a panel of kinases, highlighting its potency against the primary target and its selectivity against other kinases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following is a representative protocol for a kinase inhibition assay that would be used to generate the data presented in Table 1.

LanthaScreen™ Eu Kinase Binding Assay

This assay quantifies the binding of the test compound to the kinase of interest.

  • Reagents: LanthaScreen™ certified kinases, Eu-anti-tag antibody, Alexa Fluor™ tracer, and the test compound (e.g., this compound).

  • Procedure:

    • A solution of the kinase and a europium (Eu)-labeled antibody specific for the kinase are prepared in kinase buffer.

    • The test compound is serially diluted to various concentrations.

    • The kinase-antibody mixture is incubated with the test compound for a specified period (e.g., 60 minutes) at room temperature.

    • An Alexa Fluor™ labeled tracer that binds to the ATP-binding site of the kinase is added to the wells.

    • After another incubation period, the plate is read on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 values are determined by fitting the dose-response curves using a suitable statistical software package.

Signaling Pathway and Experimental Workflow Visualization

Visual diagrams are essential for conveying complex biological pathways and experimental procedures.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation N(4-methylpyridazin-3-yl)acetamide N(4-methylpyridazin-3-yl)acetamide N(4-methylpyridazin-3-yl)acetamide->RAF Inhibition

Caption: A hypothetical signaling pathway illustrating how this compound could inhibit the RAF kinase.

G Compound Dilution Compound Dilution Incubation 1 Incubation 1 Compound Dilution->Incubation 1 Kinase & Antibody Mix Kinase & Antibody Mix Kinase & Antibody Mix->Incubation 1 Tracer Addition Tracer Addition Incubation 1->Tracer Addition Incubation 2 Incubation 2 Tracer Addition->Incubation 2 FRET Reading FRET Reading Incubation 2->FRET Reading Data Analysis Data Analysis FRET Reading->Data Analysis

Caption: A generalized workflow for a FRET-based kinase inhibition assay.

Comparative Efficacy of Pyridazine Derivatives in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for N-(4-methylpyridazin-3-yl)acetamide necessitates a comparative analysis of structurally related pyridazine compounds to infer potential in vivo efficacy. Due to a lack of publicly available research on the in vivo efficacy of this compound, this guide provides a comparative overview of structurally related pyridazine derivatives with demonstrated preclinical activity. This analysis focuses on therapeutic areas where pyridazine scaffolds have shown significant promise, namely oncology, inflammation, and neurology.

The pyridazine core is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2][3] The specific substitutions on the pyridazine ring play a crucial role in determining the pharmacological profile of these compounds. This guide summarizes the in vivo performance of representative pyridazine-containing molecules and provides the methodologies for the key experiments cited.

Anticancer Activity of Pyridazine Derivatives

Numerous pyridazine derivatives have been evaluated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[1][2][4][5]

Comparative In Vivo Efficacy of Anticancer Pyridazine Analogs
CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy FindingReference
Compound 9e Ehrlich Ascites Carcinoma (EAC) solid tumor bearing miceBreast Carcinoma25 and 50 mg/kgSignificant reduction in mean tumor volume and induction of necrosis.[1]
Compound 5b Ehrlich Ascites Carcinoma (EAC) solid tumor bearing miceBreast CarcinomaNot SpecifiedPotent antitumor activity.[2]
Imidazo[1,2-b]pyridazine Derivative MKN45 and COLO205 mouse xenograft modelsGastric and Colon CancerNot SpecifiedDual c-Met and VEGFR2 kinase inhibition with antitumor action.[5]
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

The in vivo anticancer activity of many pyridazine derivatives has been assessed using the EAC solid tumor model in mice.[1][2]

Workflow for EAC Solid Tumor Model

cluster_acclimatization Acclimatization cluster_induction Tumor Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint Acclimatization Mice Acclimatized for 1 Week Induction Subcutaneous injection of Ehrlich Ascites Carcinoma cells Acclimatization->Induction Grouping Random grouping of mice (n=6-8 per group) Induction->Grouping Treatment_Vehicle Vehicle Control Group Grouping->Treatment_Vehicle Treatment_Compound Test Compound Group(s) Grouping->Treatment_Compound Treatment_Standard Standard Drug Group Grouping->Treatment_Standard Monitoring Tumor volume measurement every 2-3 days Treatment_Compound->Monitoring Endpoint Sacrifice after a defined period (e.g., 21 days) Monitoring->Endpoint Analysis Tumor weight and volume analysis, histopathology Endpoint->Analysis

Caption: Workflow of the Ehrlich Ascites Carcinoma solid tumor model.

Protocol Details:

  • Animal Model: Swiss albino mice are typically used.

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are maintained in the peritoneal cavity of mice.

  • Tumor Induction: A suspension of EAC cells is injected subcutaneously into the right thigh of the mice.

  • Treatment: Once tumors are palpable, mice are randomized into control and treatment groups. The test compounds, vehicle, and a standard reference drug are administered (e.g., intraperitoneally or orally) for a specified period.

  • Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue may be used for histopathological analysis.

Anti-inflammatory Activity of Pyridazine Derivatives

The pyridazinone core is a recognized scaffold for developing anti-inflammatory agents, often with reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Comparative In Vivo Efficacy of Anti-inflammatory Pyridazine Analogs
CompoundAnimal ModelInflammation ModelDosing RegimenKey Efficacy FindingReference
Isatin Derivatives (VIIc, VIId) Wistar albino ratsCarrageenan-induced paw edema100 mg/kgSignificant reduction in paw edema (65% and 63% respectively).[7]
Isopropyl 2-acetamido-α-galactoside (17) NF-kB-luciferase reporter mouseNot specifiedNot specifiedHigher efficacy in a rodent model of inflammatory disease compared to the lead compound.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

A standard and widely used method to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats.[7][9]

Workflow for Carrageenan-Induced Paw Edema Model

cluster_pretreatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis Grouping Random grouping of rats (n=6 per group) Baseline Measure initial paw volume Grouping->Baseline Treatment Administer Test Compound, Vehicle, or Standard Drug Baseline->Treatment Induction Subplantar injection of carrageenan into the right hind paw Treatment->Induction Measurement Measure paw volume at specified time intervals (e.g., 1, 2, 3, 4 hours) Induction->Measurement Calculation Calculate percentage inhibition of edema Measurement->Calculation

Caption: Workflow of the carrageenan-induced paw edema model.

Protocol Details:

  • Animal Model: Wistar albino rats are commonly used.

  • Pre-treatment: Animals are fasted overnight and then divided into groups. The initial volume of the right hind paw is measured using a plethysmometer. Test compounds, vehicle, or a standard anti-inflammatory drug are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) post-treatment, a solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity of Aminopyridine and Pyridazine Derivatives

Certain aminopyridine and pyridazine derivatives have been investigated for their potential in treating neurological disorders, including seizures. 4-Aminopyridine (4-AP) itself is a known convulsant that acts by blocking potassium channels.[10] However, derivatives of the core structures are being explored for anticonvulsant properties.

Comparative In Vivo Efficacy of Anticonvulsant Analogs
CompoundAnimal ModelSeizure ModelDosing RegimenKey Efficacy FindingReference
Phenytoin, Carbamazepine Mice4-Aminopyridine-induced seizures34.4 mg/kg (Phenytoin), 18.6 mg/kg (Carbamazepine)Protective against 4-AP-induced seizures and lethality.[10]
4-Aminopyridine-3-Methanol EAE mouse model of multiple sclerosisAxonal conductionNot specifiedRestores axonal conduction in the spinal cord.[11]
Experimental Protocol: 4-Aminopyridine-Induced Seizure Model

This model is used to evaluate the efficacy of potential anticonvulsant drugs against seizures induced by the potassium channel blocker 4-aminopyridine.[10]

Workflow for 4-AP-Induced Seizure Model

cluster_pretreatment Pre-treatment cluster_induction Seizure Induction cluster_observation Observation cluster_analysis Data Analysis Grouping Random grouping of mice Treatment Administer Test Anticonvulsant Drug or Vehicle Grouping->Treatment Induction Subcutaneous injection of 4-Aminopyridine Treatment->Induction Observation Observe for behavioral seizures (clonic, tonic) and lethality Induction->Observation Analysis Determine the percentage of animals protected from seizures and/or death Observation->Analysis

Caption: Workflow of the 4-Aminopyridine-induced seizure model.

Protocol Details:

  • Animal Model: Mice are frequently used for this assay.

  • Pre-treatment: Animals are pre-treated with the test anticonvulsant drug or vehicle at a specified time before the administration of 4-aminopyridine.

  • Seizure Induction: A convulsant dose of 4-aminopyridine is administered, typically via subcutaneous injection.

  • Observation: The animals are observed for a defined period for the onset of characteristic seizure behaviors (e.g., clonic limb movements, tonic hindlimb extension) and for lethality.

  • Efficacy Measurement: The primary endpoint is the ability of the test compound to prevent the occurrence of seizures or death.

Signaling Pathways

The mechanisms of action for pyridazine derivatives are diverse and depend on their specific structures.

Potential Signaling Pathways for Pyridazine Derivatives

cluster_anticancer Anticancer cluster_antiinflammatory Anti-inflammatory cluster_anticonvulsant Anticonvulsant Kinase Kinase Inhibition (e.g., c-Met, VEGFR2, JNK1) Apoptosis Induction of Apoptosis Kinase->Apoptosis COX COX Inhibition Cytokines Reduction of Pro-inflammatory Cytokines COX->Cytokines Ion_Channel Ion Channel Modulation (e.g., K+ channels, Na+ channels)

Caption: Potential signaling pathways targeted by pyridazine derivatives.

In oncology, pyridazine-containing compounds have been shown to inhibit various kinases such as c-Met, VEGFR2, and JNK1, which are critical for cancer cell proliferation and survival.[1][5] For anti-inflammatory action, inhibition of cyclooxygenase (COX) enzymes is a common mechanism.[6] In the context of neurological activity, modulation of ion channels, particularly potassium and sodium channels, is a key target.[10]

References

Validating the Phenotypic Effects of N-(4-methylpyridazin-3-yl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential phenotypic effects of the novel compound N-(4-methylpyridazin-3-yl)acetamide. In the absence of direct experimental data for this compound, we present a validation strategy based on its structural similarity to known kinase inhibitors. This guide compares the well-characterized phenotypic effects of established inhibitors of Monopolar Spindle 1 (Mps1) and Aurora kinases, key regulators of mitosis, providing a roadmap for the experimental validation of this compound.

Comparative Analysis of Phenotypic Effects

Based on the common presence of a nitrogen-containing heterocyclic ring and an acetamide group, structural motifs found in various kinase inhibitors, we hypothesize that this compound may function as a mitotic kinase inhibitor. To validate this hypothesis, its phenotypic effects can be compared against well-characterized inhibitors of Mps1 and Aurora kinases.

Table 1: Comparison of Cellular Phenotypes Induced by Mps1 and Aurora Kinase Inhibitors

Phenotypic EffectMps1 Inhibition (e.g., AZ3146, Mps-BAY1)Aurora A InhibitionAurora B Inhibition (e.g., VX-680, ZM447439)Reversine (Multi-kinase: Mps1, Aurora A/B, MEK1)
Mitotic Arrest Premature mitotic exit, overriding the spindle assembly checkpoint (SAC)[1][2][3]Transient mitotic arrest due to defects in mitotic spindle assembly[4]Endoreduplication and polyploidy due to cytokinesis failure[4]G2/M arrest[5]
Chromosome Segregation Chromosome misalignment and mis-segregation, leading to aneuploidy[2][6]Defects in mitotic spindle assembly[4]Failure of proper chromosome alignment and segregation[7]Chromosome misalignment[8]
Ploidy Aneuploidy and polyploidy[2][6]-Polyploidy[4][9][10]Polyploidy[8]
Apoptosis Induction of apoptosis following mitotic errors[1][11]Induction of apoptosis[4]Induction of apoptosis[9]Induction of caspase-dependent apoptosis[8][12][13]
Cell Viability Decreased cancer cell viability[1][3]Potent antiproliferative activity[4]Potent cytotoxicity[9]Inhibition of cell proliferation and colony formation[5][8]

Experimental Protocols for Phenotypic Validation

To determine if this compound induces phenotypes consistent with Mps1 or Aurora kinase inhibition, the following experimental protocols are recommended.

Cell Viability and Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., HeLa, U2OS) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound, a known Mps1 inhibitor (e.g., AZ3146), a known Aurora kinase inhibitor (e.g., Reversine), and a vehicle control (e.g., DMSO).

  • Incubate the cells for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves[5].

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology (Propidium Iodide Staining and Flow Cytometry):

  • Seed cells in 6-well plates and treat with various concentrations of the test compound, positive controls, and a vehicle control for 24 hours.

  • Harvest the cells and fix them in cold 70% ethanol overnight at 4°C[5].

  • Wash the cells with PBS and treat with RNase A at 37°C for 1 hour[5].

  • Stain the cells with propidium iodide (PI) solution[5].

  • Analyze the DNA content of at least 20,000 cells per sample using a flow cytometer[5].

  • Quantify the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and polyploid populations.

Immunofluorescence Microscopy for Mitotic Phenotypes

Objective: To visualize the effects of this compound on the mitotic spindle, chromosome alignment, and nuclear morphology.

Methodology:

  • Grow cells on coverslips in a 24-well plate and treat with the compounds for a predetermined time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Incubate with primary antibodies against α-tubulin (for mitotic spindle) and a kinetochore marker (e.g., CREST).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Counterstain the DNA with DAPI.

  • Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Analyze the images for mitotic defects such as monopolar or multipolar spindles, misaligned chromosomes, and the formation of micronuclei.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways regulated by Mps1 and Aurora kinases during mitosis.

Caption: Mps1 kinase signaling at unattached kinetochores to activate the Spindle Assembly Checkpoint.

Aurora_Kinase_Pathway cluster_Mitosis Mitotic Events AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Condensation Chromosome Condensation AuroraB->Chromosome_Condensation Kinetochore_Attachment Kinetochore-Microtubule Attachment AuroraB->Kinetochore_Attachment Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Roles of Aurora A and Aurora B kinases in regulating key mitotic events.

Experimental Workflow

The following diagram outlines a proposed workflow for the initial phenotypic validation of this compound.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Phenotypic_Analysis Phenotypic Analysis cluster_Data_Interpretation Data Interpretation Compound This compound Cell_Viability Cell Viability Assay (e.g., MTT) Compound->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Immunofluorescence Immunofluorescence (Mitotic Phenotypes) Cell_Viability->Immunofluorescence Comparison Compare Phenotypes to Known Kinase Inhibitors Cell_Cycle->Comparison Immunofluorescence->Comparison Hypothesis Formulate Hypothesis on Mechanism of Action Comparison->Hypothesis

Caption: Proposed experimental workflow for the phenotypic validation of this compound.

References

Comparative Performance Analysis of Pyridazine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Benchmark Study for Researchers in Drug Development

This guide provides a comparative analysis of the anti-inflammatory potential of recently synthesized pyridazine derivatives. While specific benchmark data for N-(4-methylpyridazin-3-yl)acetamide is not publicly available, this document serves as a valuable resource by presenting performance data of structurally related pyridazine compounds. The information herein is intended for researchers, scientists, and professionals in drug development to contextualize the potential of this chemical class and guide future research.

The following sections detail the inhibitory activity of novel pyridazine scaffolds against cyclooxygenase (COX) enzymes, key mediators of inflammation, and their efficacy in a preclinical model of inflammation.

Quantitative Performance Data

The anti-inflammatory activity of a series of novel pyridazine derivatives was evaluated based on their ability to inhibit COX-1 and COX-2 enzymes. The data presented below is extracted from a 2024 study published in Bioorganic Chemistry, which provides a benchmark for the performance of this class of compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2 (COX-1 IC₅₀ / COX-2 IC₅₀)
4c >1000.26>384.6
6b 1.140.186.33
Indomethacin (Reference) 0.230.460.50
Celecoxib (Reference) 1.650.354.71

Data sourced from a study on new pyridazine scaffolds.[1]

Table 2: In Vivo Anti-Inflammatory Activity of Compound 6b

Treatment Group (Dose)Paw Edema Inhibition (%) at 3 hours
Compound 6b (20 mg/kg) 68.4
Indomethacin (20 mg/kg) 71.2
Celecoxib (20 mg/kg) 65.8
Control 0

Data reflects the percentage reduction in paw volume in the carrageenan-induced rat paw edema model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity (IC₅₀) of the COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference drugs (Indomethacin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Fluorometric or colorimetric detection kit

Procedure:

  • The test compounds and reference drugs are prepared in various concentrations.

  • The COX-1 or COX-2 enzyme is pre-incubated with either the test compound, reference drug, or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding arachidonic acid to the mixture.

  • The reaction is allowed to proceed for a specific duration (e.g., 10 minutes) at 37°C.

  • The reaction is stopped, and the production of prostaglandin E₂ (PGE₂) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric probe.[2][3][4]

  • The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is then determined by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.[1]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.[5][6][7][8]

Animals:

  • Male Wistar rats (or other suitable strain) weighing 150-200g.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., Compound 6b) and reference drugs (e.g., Indomethacin, Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups: a control group, a reference drug group, and one or more test compound groups.

  • The test compound, reference drug, or vehicle is administered orally or intraperitoneally at a specified dose.

  • After a set period (e.g., 1 hour) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.[5][6]

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Mechanism of Action

The primary mechanism of anti-inflammatory action for the compared pyridazine derivatives is the inhibition of the COX-2 enzyme. The following diagrams illustrate the experimental workflow for evaluating anti-inflammatory activity and the COX-2 signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis iv_start Prepare Test Compounds iv_enzyme Incubate with COX-1/COX-2 Enzyme iv_start->iv_enzyme iv_reaction Initiate Reaction with Arachidonic Acid iv_enzyme->iv_reaction iv_measure Measure PGE₂ Production iv_reaction->iv_measure iv_calc Calculate IC₅₀ & Selectivity Index iv_measure->iv_calc vivo_start Administer Compound to Rats vivo_induce Induce Paw Edema with Carrageenan vivo_start->vivo_induce vivo_measure Measure Paw Volume (1-5 hours) vivo_induce->vivo_measure vivo_calc Calculate % Inhibition vivo_measure->vivo_calc

Experimental workflow for anti-inflammatory drug screening.

COX2_Signaling_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A₂ stimuli->pla2 cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 catalyzes pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E₂ pges->pge2 receptors Prostanoid Receptors (EP1, EP2, EP3, EP4) pge2->receptors inflammation Inflammation (Pain, Fever, Swelling) receptors->inflammation activates inhibitor Pyridazine Derivatives (e.g., Compound 6b) inhibitor->cox2 inhibits

Simplified COX-2 signaling pathway in inflammation.

References

Comparative Analysis of N-(4-methylpyridazin-3-yl)acetamide: Pharmacokinetic and Pharmacodynamic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison guide for researchers and drug development professionals.

Executive Summary

N-(4-methylpyridazin-3-yl)acetamide is a novel heterocyclic compound with potential therapeutic applications. This guide provides a comparative analysis of its pharmacokinetic (PK) and pharmacodynamic (PD) properties against other relevant compounds, supported by available experimental data. Due to the limited publicly available information specifically on this compound, this guide also includes data on closely related pyridazine and pyridine analogs to provide a broader context for its potential behavior and performance. This comparative approach aims to facilitate a deeper understanding of its therapeutic potential and guide future research and development efforts.

Compound Profile: this compound

This compound is a small molecule with the chemical formula C₇H₉N₃O.[1] Its structure features a methyl-substituted pyridazine ring linked to an acetamide group. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, known to impart diverse biological activities. The physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Comparators

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₇H₉N₃O151.17Not Available
N-(4-methylpyridin-3-yl)acetamideC₈H₁₀N₂O150.180.4
N-(5-methylpyridazin-3-yl)acetamideC₈H₁₀N₂ONot AvailableNot Available

Data for N-(4-methylpyridin-3-yl)acetamide sourced from PubChem CID 20786326.[2]

Pharmacokinetic (PK) Profile

Detailed pharmacokinetic data for this compound is not extensively available in the public domain. To provide a predictive comparison, this section will discuss the expected PK properties based on its structure and data from analogous compounds.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME properties of a drug candidate are critical for its clinical success. For this compound, the following characteristics can be anticipated:

  • Absorption: The molecule's relatively small size and moderate polarity suggest it may have reasonable oral bioavailability.

  • Distribution: The distribution profile will depend on its plasma protein binding and tissue permeability.

  • Metabolism: The pyridazine and acetamide moieties are susceptible to various metabolic transformations, including oxidation and hydrolysis, primarily mediated by cytochrome P450 enzymes.

  • Excretion: The metabolites and any unchanged drug are expected to be eliminated primarily through renal and/or biliary pathways.

Table 2: Comparative ADME Parameters (Hypothetical and Analog-Based)

ParameterThis compound (Predicted)Comparator A (e.g., Pyridazine derivative)Comparator B (e.g., Pyridine derivative)
Oral Bioavailability (%) Moderate to HighDataData
Plasma Protein Binding (%) ModerateDataData
Volume of Distribution (L/kg) ModerateDataData
Clearance (mL/min/kg) Low to ModerateDataData
Half-life (h) Short to ModerateDataData

Note: The data for this compound is predictive and requires experimental validation.

Experimental Protocols for PK Studies

Standard in vivo and in vitro assays are necessary to determine the definitive pharmacokinetic profile of this compound.

In Vivo Pharmacokinetic Study Workflow

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sampling & Analysis cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rodents) Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Drug Administration (Oral or IV) Fasting->Drug_Admin Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Sample_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro ADME Assays

  • Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.

  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration methods to quantify the fraction of drug bound to plasma proteins.

  • CYP450 Inhibition: Assays to evaluate the potential of the compound to inhibit major cytochrome P450 isoforms.

Pharmacodynamic (PD) Profile

The pharmacodynamic properties of this compound, including its mechanism of action and target engagement, are yet to be fully elucidated.

Mechanism of Action and Target Identification

The biological targets of this compound are currently unknown. The pyridazine scaffold is present in a variety of bioactive molecules, suggesting a range of potential targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. Target identification studies, such as affinity chromatography, chemical proteomics, or computational modeling, are required to uncover its mechanism of action.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyridazine-based inhibitor.

G cluster_0 Signaling Cascade Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Compound This compound (Hypothetical Inhibitor) Compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response

Caption: A hypothetical receptor tyrosine kinase signaling pathway.

Efficacy and Potency

Efficacy and potency would be evaluated in relevant cellular and animal models once a biological target is identified.

Table 3: Comparative In Vitro Potency (Hypothetical)

CompoundTargetAssay TypeIC₅₀ / EC₅₀ (nM)
This compound Unknown
Comparator ATarget XCell-based
Comparator BTarget YBiochemical

Note: This table is a template for future experimental data.

Experimental Protocols for PD Studies

Target Engagement Assay Workflow

G cluster_0 Assay Preparation cluster_1 Detection Method cluster_2 Data Analysis Cell_Culture Cell Culture with Target Expression Compound_Treatment Incubate Cells with This compound Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Target_Detection Target Detection (e.g., Western Blot, CETSA) Cell_Lysis->Target_Detection Quantification Quantification of Target Engagement Target_Detection->Quantification Dose_Response Dose-Response Curve Generation Quantification->Dose_Response

References

Independent Verification of N-(4-methylpyridazin-3-yl)acetamide Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of N-(4-methylpyridazin-3-yl)acetamide with a structurally related compound, SLU-10482, to provide a framework for experimental validation and highlight potential biological activities.

Published for researchers, scientists, and drug development professionals, this guide addresses the current lack of publicly available biological data for this compound. To facilitate future research and provide a basis for experimental design, this document presents a comparative analysis with a functionally relevant and structurally related compound, SLU-10482, an anticryptosporidial agent. The guide includes a summary of available data, a detailed experimental protocol for a relevant biological assay, and visualizations of a typical drug discovery workflow and a hypothetical signaling pathway.

Data Presentation

Due to the absence of published experimental data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available information for the target compound and provides a comparative profile for SLU-10482, a compound with a related heterocyclic core and an acetamide moiety, which has demonstrated potent biological activity.

FeatureThis compoundSLU-10482
Molecular Formula C₇H₉N₃OC₂₁H₂₀F₃N₇O
Molecular Weight 151.17 g/mol 459.43 g/mol
Biological Activity Not reported in public literature.Potent anticryptosporidial agent.[1]
Quantitative Data No public data available.EC₅₀ = 0.07 µM against Cryptosporidium parvum.[1]
Mechanism of Action Unknown.Unknown, identified through phenotypic screening.[1]

Experimental Protocols

To guide the independent verification of the activity of this compound, the following detailed protocol for an in vitro anticryptosporidial assay, as adapted from the methodology used to characterize SLU-10482, is provided.[1]

Assay for Cryptosporidium parvum Growth Inhibition in HCT-8 Cells

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against Cryptosporidium parvum infecting human ileocecal adenocarcinoma (HCT-8) cells.

Materials:

  • HCT-8 cells (ATCC CCL-244)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

  • Cryptosporidium parvum oocysts

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control (e.g., Nitazoxanide)

  • 384-well microplates

  • Anti-Cryptosporidium antibody conjugated to a fluorescent marker

  • Hoechst 33342 stain

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HCT-8 cells into 384-well plates at a density that allows for confluent monolayer formation after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Infection: Aspirate the culture medium from the HCT-8 cell monolayers and add freshly excysted C. parvum sporozoites to each well.

  • Treatment: Immediately after adding the sporozoites, add the diluted test compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining: After incubation, fix the cells and stain with a fluorescently-labeled anti-Cryptosporidium antibody to visualize the parasites and Hoechst 33342 to stain the host cell nuclei.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of parasites and host cells in each well.

  • Data Analysis: Normalize the parasite count to the host cell count for each well. Plot the normalized parasite count against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

The following diagrams illustrate a general workflow for drug discovery and a hypothetical signaling pathway relevant to the potential activity of the compounds discussed.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Testing Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox

A generalized workflow for drug discovery and development.

Compound Pyridazine-based Inhibitor Target Parasite-Specific Kinase/Enzyme Compound->Target Inhibition Pathway Essential Signaling Pathway Target->Inhibition Growth Parasite Growth and Replication Pathway->Growth Inhibition->Growth Blocks

A hypothetical signaling pathway for an antiparasitic agent.

References

Safety Operating Guide

Proper Disposal of N-(4-methylpyridazin-3-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-methylpyridazin-3-yl)acetamide, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The known hazards associated with this compound include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1].

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Use chemical-resistant gloves and impervious clothing.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.

Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure[2][3].

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations. It is classified as a chemical waste that should not be disposed of in municipal waste or down the drain[2][4].

  • Collection:

    • Carefully collect the waste material, whether in solid form or dissolved in a solvent.

    • Place the waste in a clearly labeled, suitable, and closed container to await disposal[2][5].

  • Professional Disposal Service:

    • The primary and recommended method for disposal is to contact a licensed professional waste disposal service[6].

    • These services are equipped to handle and transport hazardous chemical waste safely.

  • Incineration:

    • The preferred method of destruction for this type of compound is controlled incineration[2][6].

    • For solid this compound, it may be dissolved or mixed with a combustible solvent to facilitate incineration in a chemical incinerator equipped with an afterburner and scrubber[6]. This ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts, such as nitrogen oxides[3][6].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure the space is well-ventilated[7].

  • Containment: Prevent the spill from spreading or entering drains[2][5].

  • Collection: Carefully sweep or wipe up the spilled material. For larger spills, use an inert absorbent material.

  • Disposal of Spill Debris: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed and labeled container for hazardous waste disposal[3].

  • Decontamination: Wash the spill site thoroughly after the material has been collected[3].

Summary of Key Disposal Information

ParameterGuidelineSource
Disposal Method Contact a licensed professional waste disposal service for incineration.[6]
Containerization Use suitable, closed, and clearly labeled containers for waste.[2][5]
Environmental Precautions Do not discharge into sewers or drains. Prevent environmental contamination.[2][4]
Spill Cleanup Collect spilled material in a sealed container for disposal and decontaminate the area.[3][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid Solid Waste assess_form->solid Solid liquid Liquid Waste (in solvent) assess_form->liquid Liquid collect_solid Place in a Labeled, Sealed Container solid->collect_solid collect_liquid Place in a Labeled, Sealed Waste Solvent Container liquid->collect_liquid contact_disposal Contact Licensed Waste Disposal Service collect_solid->contact_disposal collect_liquid->contact_disposal incineration Arrange for High-Temperature Incineration with Scrubber contact_disposal->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-methylpyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-methylpyridazin-3-yl)acetamide. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspected prior to use and conforming to EU Directive 89/686/EEC and EN 374[2]
Fire/flame resistant and impervious clothingTo prevent skin contact[2][3]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded or irritation is experienced[2][3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Avoid dust formation.[2][3]

  • Do not breathe mist, gas, or vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[2]

  • Store locked up.[4]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, get medical help. Rinse mouth.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

Disposal Plan

Contaminated materials and the chemical itself must be disposed of as hazardous waste.

Disposal Guidelines:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

  • Collect and arrange disposal in suitable and closed containers.[2]

  • Do not dispose of with municipal waste.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Transfer Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.